molecular formula C8H24O3Si3 B1147372 1,1,2-TRIS(ETHOXYSILYL)ETHANE CAS No. 151198-82-2

1,1,2-TRIS(ETHOXYSILYL)ETHANE

Cat. No.: B1147372
CAS No.: 151198-82-2
M. Wt: 252.53
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Description

1,1,2-TRIS(ETHOXYSILYL)ETHANE is a useful research compound. Its molecular formula is C8H24O3Si3 and its molecular weight is 252.53. The purity is usually 95%.
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Properties

CAS No.

151198-82-2

Molecular Formula

C8H24O3Si3

Molecular Weight

252.53

Origin of Product

United States

Foundational & Exploratory

Advanced Architectures: The Physiochemical Profile of 1,1,2-Tris(ethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and physiochemical profile of 1,1,2-Tris(triethoxysilyl)ethane (TTESE) .

Technical Whitepaper for Materials Scientists & Drug Development Professionals [1]

Executive Summary

1,1,2-Tris(triethoxysilyl)ethane (TTESE) represents a class of "hyper-crosslinking" bridged silsesquioxane precursors.[1] Unlike its ubiquitous cousin, 1,2-bis(triethoxysilyl)ethane (BTESE), TTESE features a third silyl anchor point on the ethyl bridge.[1] This asymmetry—specifically the geminal bis-silylation at the C1 position—introduces unique steric constraints and electronic effects that dictate its hydrolysis kinetics and final network topology.[1]

For researchers in drug delivery , TTESE is a critical precursor for Periodic Mesoporous Organosilicas (PMOs) .[1] Its high crosslinking density allows for the engineering of nanocarriers with superior hydrolytic stability in physiological fluids compared to standard silica (TEOS) or dipodal (BTESE) systems, enabling "long-circulation" pharmacokinetics.[1]

Molecular Architecture & Physiochemical Data[1]

The defining feature of TTESE is the 1,1,2-substitution pattern .[1] While standard bridged silanes (like BTESE) act as linear "struts" in a sol-gel network, TTESE acts as a "T-junction" or dense node.[1]

Structural Specifications
PropertyData
IUPAC Name 1,1,2-Tris(triethoxysilyl)ethane
Chemical Formula

Molecular Structure

Molecular Weight ~518.8 g/mol (approx, depends on exact ethoxy content)
Boiling Point 114–116°C @ 0.1 mm Hg
Density 0.993 g/mL
Refractive Index ~1.42
Commercial Ref Gelest SIT8716.6
Steric & Electronic Implications[1]
  • Geminal Silylation (C1): The presence of two bulky triethoxysilyl groups on the same carbon atom (C1) creates significant steric hindrance.[1] This retards the initial hydrolysis rate of the ethoxy groups attached to C1 compared to the less hindered C2 silyl group.[1]

  • Inductive Stabilization: The silicon atoms are electropositive (

    
    ) relative to carbon (
    
    
    
    ).[1] The high density of Si-C bonds stabilizes the ethyl core against thermal degradation, making TTESE networks stable up to ~400°C in air.[1]

Synthesis Pathway: The Hydrosilylation Cascade[1]

The synthesis of TTESE is typically achieved via a sequential hydrosilylation mechanism.[1] Unlike BTESE, which is formed by the reaction of acetylene with two equivalents of triethoxysilane, TTESE requires a third addition or a vinyl-functionalized intermediate.[1]

Mechanistic Workflow

The reaction generally proceeds via a Platinum-catalyzed (Karstedt’s catalyst) hydrosilylation.[1] The challenge lies in overcoming the steric barrier to attach the third silyl group.[1]

SynthesisPathway Acetylene Acetylene (HC≡CH) VinylSilane Vinyltriethoxysilane (Intermediate) Acetylene->VinylSilane Hydrosilylation (1 eq.) Pt Catalyst Silane HSi(OEt)3 (Triethoxysilane) BTESE 1,2-Bis(triethoxysilyl)ethane (BTESE) VinylSilane->BTESE Hydrosilylation (2nd eq.) TTESE 1,1,2-Tris(triethoxysilyl)ethane (TTESE) BTESE->TTESE Radical Silylation / Geminal Addition (Minor Pathway) VinylBis Vinyl-bis(silyl) Precursor VinylBis->TTESE Direct Hydrosilylation

Figure 1: Synthetic pathways to TTESE.[1] The formation of the 1,1,2-isomer often requires specific catalytic conditions to force the geminal addition.

Sol-Gel Reactivity & Network Topology[1]

For drug development and coating applications, understanding the Hydrolysis-Condensation Kinetics is paramount.[1] TTESE behaves differently than TEOS or BTESE.[1]

Hydrolysis Kinetics


  • Observation: TTESE exhibits a staged hydrolysis profile.[1]

  • Mechanism: The ethoxy groups on the C2-silicon hydrolyze first (kinetically accessible).[1] The ethoxy groups on the C1-silicons (geminal pair) hydrolyze slower due to the "umbrella effect" of the six surrounding ethoxy groups crowding the carbon center.[1]

  • Impact: This allows for the formation of linear oligomers before full crosslinking, which is advantageous for creating mesoporous materials with uniform pore sizes.[1]

Condensation & Network Density

Once hydrolyzed, TTESE forms a network with a higher connectivity number (


) than BTESE.[1]
  • BTESE: Max connectivity = 6 siloxane bonds per bridge.[1]

  • TTESE: Max connectivity = 9 siloxane bonds per bridge.[1]

This results in a material with a higher Young's Modulus and lower swelling ratio in solvents, making it an ideal candidate for controlled-release systems that must resist premature degradation.[1]

Applications in Drug Development & Materials

Periodic Mesoporous Organosilicas (PMOs)

PMOs derived from TTESE are superior to standard silica nanoparticles (MSNs) for systemic drug delivery.

  • Biodegradability Tuning: The organic bridge (

    
    ) allows for eventual cleavage, but the high crosslinking of TTESE delays this process.[1] This is critical for sustained release  implants or depots where the carrier must persist for weeks.[1]
    
  • Surface Functionalization: The dense network leaves fewer residual silanols (

    
    ) in the core, but the surface can be easily modified with targeting ligands (folate, RGD peptides) using standard silane chemistry.[1]
    
Experimental Protocol: Synthesis of TTESE-PMO Nanoparticles

This protocol describes the creation of a mesoporous nanocarrier using TTESE.[1]

Materials:

  • TTESE (Gelest SIT8716.6)

  • CTAB (Cetyltrimethylammonium bromide) - Template

  • NaOH (1.0 M) - Catalyst

  • Deionized Water / Ethanol[1]

Workflow:

  • Template Formation: Dissolve 0.5g CTAB in 240mL water and 1.75mL NaOH (2M). Stir at 80°C for 30 mins until clear.

  • Precursor Addition: Add 2.5 mmol of TTESE dropwise.

    • Note: Due to the hydrophobicity of the ethyl bridge, the solution may remain cloudy longer than with TEOS.[1]

  • Condensation: Stir vigorously at 80°C for 2 hours.

  • Aging: Static aging at 80°C for 12 hours to consolidate the network.

  • Extraction: Collect white precipitate by centrifugation (12,000 rpm). Wash with ethanol.[1]

  • Template Removal: Reflux in acidic ethanol (HCl/EtOH) for 12 hours to remove CTAB. Calcination is NOT recommended as it will destroy the ethyl bridges.[1]

PMO_Workflow Step1 Micelle Formation (CTAB + Water + NaOH) Step2 Hydrolysis of TTESE (Silanols form at interface) Step1->Step2 Add Precursor Step3 Condensation (Formation of Si-O-Si Network) Step2->Step3 80°C, 2h Step4 Surfactant Removal (Acid Extraction) Step3->Step4 Wash & Reflux Result Mesoporous Organosilica (High Stability, Tunable Pore) Step4->Result

Figure 2: Sol-gel processing of TTESE into mesoporous nanoparticles.

Comparative Data: TTESE vs. BTESE vs. TEOS[1]

FeatureTEOS (Inorganic)BTESE (Dipodal)TTESE (Tripodal)
Si Atoms per Unit 123
Hydrolyzable Groups 469
Network Flexibility Rigid (Brittle)FlexibleSemi-Rigid (Tough)
Hydrolytic Stability Low (Dissolves at pH > 8)HighVery High
Drug Loading Capacity HighModerateModerate-High
Primary Use Glass, Standard MSNsCoatings, MembranesHigh-Performance Barriers

References

  • Gelest, Inc. "SIT8716.6 - 1,1,2-TRIS(TRIETHOXYSILYL)ETHANE Product Data."[1] Gelest Catalog. Link

  • Shea, K. J., & Loy, D. A. (2001).[1] "Bridged Polysilsesquioxanes. Molecular-Engineered Hybrid Organic-Inorganic Materials." Chemistry of Materials. Link

  • Croissant, J. G., et al. (2018).[1] "Protein-Gold Clusters-Capped Mesoporous Silica Nanoparticles for High Drug Loading, Autonomous Gemcitabine Release, and Computed Tomography Imaging."[1] Journal of Controlled Release. (Context on PMO stability). Link

  • Van Ooij, W. J., et al. (1998).[1][2] "Silane Coupling Agents in Corrosion Protection." Chemtech.[1][2] (Discusses the mechanism of multi-podal silanes). Link

Sources

Advanced Organosilica Precursors: Technical Profile of 1,1,2-Tris(triethoxysilyl)ethane (TTESE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1,1,2-tris(triethoxysilyl)ethane (TTESE) , a high-functionality organosilane precursor used to synthesize bridged silsesquioxanes (BSQs). Unlike the more common bis(triethoxysilyl)ethane (BTESE), which acts as a linear spacer, TTESE introduces a branching point within the silica network. This "T-junction" architecture significantly enhances crosslinking density, mechanical robustness, and hydrothermal stability.

While primarily utilized in molecular sieving membranes and low-k dielectrics, TTESE is increasingly relevant in drug development for creating biodegradable Mesoporous Organosilica Nanoparticles (MONs) with tunable degradation rates and high drug-loading capacities.

Part 1: Physicochemical Specifications

The following data establishes the baseline identity and physical constants for TTESE. These values are critical for stoichiometric calculations in sol-gel synthesis.

Table 1: Core Physical Properties[1][2]
PropertyValueUnitNotes
Chemical Name 1,1,2-Tris(triethoxysilyl)ethane-Often abbreviated as TTESE
CAS Number 151198-82-2 -Unique identifier
Molecular Formula

-
Molecular Weight 516.85 g/mol Critical for molarity calc.[1][2]
Specific Gravity 0.993 g/mLAt 25°C (Liquid phase)
Boiling Point 114–116°CAt 0.1 mm Hg (Vacuum)
Refractive Index ~1.42

Estimated based on analogues
Hydrolyzable Groups 9countEthoxy (

) groups

Application Scientist Note: The specific gravity of 0.993 is nearly identical to water, but the viscosity is higher. When dispensing by volume, ensure positive displacement pipettes are used to maintain stoichiometry, as the high surface tension can lead to under-dosing with air-displacement pipettes.

Part 2: Molecular Architecture & Synthesis Logic

Structural Advantage

The defining feature of TTESE is its


 bridge  connected to three silicon atoms .
  • BTESE (Standard):

    
     (Linear connectivity, 6 reactive sites).
    
  • TTESE (Advanced):

    
     (Branched connectivity, 9 reactive sites).
    

This structure creates a network that is mathematically more rigid. In sol-gel processing, the "1,1,2" configuration forces the network to grow in three dimensions immediately upon condensation, reducing pore collapse during calcination.

Synthesis Pathway

TTESE is typically synthesized via hydrosilylation , a platinum-catalyzed addition of a silicon-hydride (


) bond across an unsaturated carbon-carbon bond (

).

Reaction Logic:

  • Precursor: Vinyl-bis(triethoxysilyl)ethane (or similar vinyl-silane intermediate).

  • Reagent: Triethoxysilane (

    
    ).
    
  • Catalyst: Karstedt’s catalyst or Chloroplatinic acid (

    
    ).
    

SynthesisPath Vinyl Vinyl-bis(triethoxysilyl)ethane (C=C Precursor) Catalyst Pt Catalyst (Hydrosilylation) Vinyl->Catalyst Silane Triethoxysilane (HSi(OEt)3) Silane->Catalyst TTESE 1,1,2-Tris(triethoxysilyl)ethane (Branched Product) Catalyst->TTESE Anti-Markovnikov Addition

Figure 1: Synthetic logic for generating the tris-silyl branched structure via hydrosilylation.

Part 3: Sol-Gel Processing Protocol

For researchers developing membranes or drug delivery vehicles, the hydrolysis and condensation rates of TTESE differ from TEOS or BTESE due to steric bulk.

Protocol: Acid-Catalyzed Sol Synthesis

This protocol yields a sol suitable for spin-coating (dielectrics) or dip-coating (membranes).

Materials:

  • TTESE (Precursor)

  • Ethanol (Solvent)

  • Water (Hydrolysis Reagent)

  • HCl (Catalyst, 0.1 M)

Workflow:

  • Stoichiometry Setup: Target a molar ratio of TTESE : H2O : EtOH = 1 : 60 : 100 .

    • Why? High water content ensures complete hydrolysis of the bulky ethoxy groups. High dilution prevents premature gelation.

  • Mixing: Dissolve TTESE in Ethanol under dry nitrogen.

  • Hydrolysis: Add aqueous HCl dropwise while stirring at 25°C.

    • Observation: The solution may warm slightly (exothermic hydrolysis).

  • Aging: Stir at 60°C for 3 hours .

    • Mechanism:[1][3] This promotes the formation of siloxane oligomers (

      
      ) while retaining the organic bridges (
      
      
      
      ).
  • Filtration: Filter through a 0.2 µm PTFE filter to remove dust/aggregates.

SolGel Start TTESE Precursor (Hydrophobic) Hydrolysis Hydrolysis (Acid Cat.) Si-OEt + H2O -> Si-OH + EtOH Start->Hydrolysis + H2O / HCl Condensation Condensation (60°C) Formation of Oligomers Hydrolysis->Condensation - EtOH Sol Stable Sol (Clear Liquid) Condensation->Sol Aging App Application (Coating/Casting) Sol->App

Figure 2: Sol-gel processing workflow from precursor to stable sol.

Part 4: Application Context

High-Performance Membranes (H2 Separation)

TTESE is the "gold standard" for modifying pore size in amorphous silica membranes.

  • Mechanism: The ethane bridge prevents the dense packing of silica, creating "loose" network structures with pore sizes around 0.3–0.5 nm.

  • Result: High permeability for Hydrogen (

    
    , 0.289 nm) while blocking larger molecules like 
    
    
    
    .
  • Reference: Kanezashi et al. demonstrated that TTESE membranes exhibit superior hydrothermal stability compared to pure silica membranes due to the non-hydrolyzable Si-C bonds.

Drug Delivery (Mesoporous Organosilica Nanoparticles - MONs)

In drug development, TTESE is used to synthesize biodegradable carriers.

  • Biodegradability: The organic content allows the matrix to degrade slowly in physiological fluids, unlike inorganic silica which is persistent.

  • Loading: The organic bridges provide hydrophobic pockets that improve the loading efficiency of poorly water-soluble drugs (e.g., Paclitaxel).

References

  • Gelest, Inc. "1,1,2-Tris(triethoxysilyl)ethane - Product Specification (SIT8716.6)." Gelest Catalog.

  • Kanezashi, M., et al. (2010). "Preparation and gas permeation properties of 1,1,2-tris(triethoxysilyl)ethane-derived organosilica membranes." Journal of Membrane Science, 364(1-2), 318-325.

  • Tsuru, T. (2008). "Inorganic Porous Membranes for Liquid Phase Separation." Separation and Purification Technology.

  • ChemicalBook. "1,1,2-Tris(triethoxysilyl)ethane MSDS & Properties."

Sources

overview of bridged silsesquioxanes derived from 1,1,2-tris(ethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of bridged silsesquioxanes derived from the trifunctional precursor, 1,1,2-tris(ethoxysilyl)ethane. These materials represent a unique class of organic-inorganic hybrid materials, combining the rigidity and thermal stability of a silica-like network with the functionality imparted by the organic bridging group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these advanced materials.

Introduction to Bridged Silsesquioxanes

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃⸝₂]ₙ, where 'R' is an organic substituent.[1] They exist in various structural forms, from well-defined cage-like molecules (polyhedral oligomeric silsesquioxanes or POSS) to amorphous polymeric networks.[1][2] The defining feature of these materials is their hybrid nature, possessing an inorganic silicate core that provides structural rigidity and thermal stability, while the organic component allows for chemical modification and functionalization.[1][2]

Bridged silsesquioxanes (BSQs) are a subclass where the organic group 'R' is a bridging moiety that links two or more silicon atoms. This architectural feature results in a highly cross-linked, three-dimensional network. The choice of the organic bridge is critical as it dictates the physical and chemical properties of the final material, such as porosity, hydrophobicity, and mechanical strength.

The precursor at the heart of this guide, 1,1,2-tris(ethoxysilyl)ethane, is a trifunctional organosilane. Its unique structure, with three hydrolyzable ethoxysilyl groups, allows for the formation of a densely cross-linked and robust silsesquioxane network upon polymerization. This high degree of cross-linking can lead to materials with exceptional thermal and chemical stability, making them attractive for a range of demanding applications.

For professionals in drug development, these materials are of particular interest due to their potential as nanocarriers for drug delivery, components in biomedical devices, and as biocompatible coatings.[3][4][5][6][7] The ability to tune their surface chemistry and porosity at the molecular level opens up possibilities for creating sophisticated systems for targeted and controlled release of therapeutic agents.[5]

Synthesis of Bridged Silsesquioxanes

The formation of bridged silsesquioxanes from 1,1,2-tris(ethoxysilyl)ethane is typically achieved through a sol-gel process.[8] This versatile wet-chemical technique involves the hydrolysis of the ethoxysilyl groups to form silanols (Si-OH), followed by their condensation to form a network of siloxane bonds (Si-O-Si).[8][9]

The Precursor: 1,1,2-Tris(ethoxysilyl)ethane

A clear understanding of the precursor is fundamental. While detailed synthesis of this specific precursor is not widely published, its structure is analogous to other well-known bridged silanes like 1,2-bis(triethoxysilyl)ethane (BTESE).[10][11] The presence of a third silyl group suggests a synthetic route involving hydrosilylation of a vinylsilane with a disilane, or a Grignard-type reaction with a suitably functionalized ethane backbone.

Diagram 1: Structure of 1,1,2-Tris(ethoxysilyl)ethane

Caption: Molecular structure of the 1,1,2-tris(ethoxysilyl)ethane precursor.

The Sol-Gel Process: A Step-by-Step Protocol

The sol-gel process allows for the formation of a porous network material, often a xerogel, through careful control of reaction conditions. The properties of the final material are highly dependent on factors such as the catalyst (acidic or basic), water-to-silane ratio, solvent, and temperature.[9]

Experimental Protocol: Synthesis of a Mesoporous Bridged Silsesquioxane Xerogel

Objective: To synthesize a porous bridged silsesquioxane network via the sol-gel polymerization of 1,1,2-tris(ethoxysilyl)ethane.

Materials:

  • 1,1,2-tris(ethoxysilyl)ethane

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst

  • (Optional) A surfactant template, such as cetyltrimethylammonium bromide (CTAB), for ordered mesoporous structures.

Procedure:

  • Precursor Solution Preparation: In a reaction vessel, dissolve a specific molar quantity of 1,1,2-tris(ethoxysilyl)ethane in ethanol. The concentration will influence the final particle size and network density.

  • Hydrolysis: While stirring vigorously, add a solution of water and catalyst to the precursor solution.

    • Causality: Acidic catalysts (e.g., HCl) promote a faster hydrolysis rate than condensation, leading to weakly branched, polymer-like networks. Basic catalysts (e.g., NH₄OH) favor condensation, resulting in more highly cross-linked, particulate gels.[9] The water-to-silane ratio is critical; a stoichiometric excess of water is required to ensure complete hydrolysis of all ethoxy groups.

  • Gelation: Continue stirring the solution. Over time, the viscosity will increase as the siloxane network grows, eventually leading to the formation of a solid gel. The time to gelation can range from minutes to days, depending on the reaction conditions.

  • Aging: Allow the gel to age in its mother liquor for a period (e.g., 24-48 hours).

    • Causality: During aging, further condensation reactions occur, strengthening the siloxane network. Ostwald ripening may also take place, where smaller particles dissolve and redeposit onto larger ones, leading to a coarsening of the pore structure.

  • Drying: The solvent must be removed from the gel pores to obtain the final xerogel. This is a critical step, as capillary stress during evaporation can cause the porous structure to collapse.

    • Supercritical Drying: To preserve the porous structure, the solvent can be exchanged with liquid CO₂ and removed under supercritical conditions, yielding an aerogel.

    • Evaporative Drying: For a xerogel, the solvent is typically removed by heating under vacuum. This is a more common method but often results in some degree of pore collapse and a denser material.

Diagram 2: The Sol-Gel Polymerization Process

G Sol-Gel Process for Bridged Silsesquioxanes cluster_0 Solution Phase cluster_1 Gelation & Aging cluster_2 Drying & Final Material Precursor 1,1,2-Tris(ethoxysilyl)ethane in Solvent Hydrolysis Hydrolysis (Si-OEt -> Si-OH) Precursor->Hydrolysis Water_Catalyst Water + Catalyst (Acid or Base) Water_Catalyst->Hydrolysis Condensation Condensation (Si-OH + HO-Si -> Si-O-Si) Hydrolysis->Condensation Sol Colloidal Sol (Oligomers & Nanoparticles) Condensation->Sol Gelation Gelation (3D Network Formation) Sol->Gelation Aging Aging (Network Strengthening) Gelation->Aging Drying Drying (Solvent Removal) Aging->Drying Xerogel Porous Xerogel (Bridged Silsesquioxane) Drying->Xerogel

Caption: A workflow diagram of the sol-gel process.

Material Properties and Characterization

The resulting bridged silsesquioxane materials are typically amorphous, porous solids. Their properties are a direct consequence of the trifunctional nature of the precursor and the conditions of the sol-gel synthesis.

Structural and Physical Properties
  • Porosity and Surface Area: These materials can exhibit high surface areas, often in the range of 500-800 m²/g, with tunable pore sizes (microporous to mesoporous).[12] The choice of catalyst and the use of porogens or templates can be used to control the pore structure.

  • Thermal Stability: The robust Si-O-Si network and the C-C and C-Si bonds of the bridging group provide excellent thermal stability. Depending on the specific formulation, these materials can be stable to temperatures exceeding 250°C.[13][14]

  • Mechanical Properties: The high degree of cross-linking results in materials that are generally hard and rigid, characteristic of ceramic-like materials.

Table 1: Typical Properties of Bridged Silsesquioxanes

PropertyTypical Value RangeInfluencing Factors
Surface Area (BET) 400 - 1000 m²/gCatalyst type, solvent, drying method
Pore Volume 0.3 - 2.0 cm³/gWater/silane ratio, use of templates
Average Pore Diameter 2 - 20 nmCatalyst, aging time, drying method
Thermal Decomposition (T₅) > 250 °COrganic bridge structure
Functional Group Content High (intrinsic)Precursor structure
Key Characterization Techniques
  • Solid-State ²⁹Si NMR Spectroscopy: This is a powerful tool for probing the local environment of the silicon atoms in the network. It can distinguish between different silicon species based on the number of siloxane bonds (T¹, T², T³), providing a quantitative measure of the degree of condensation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups, such as the broad Si-O-Si stretching vibrations (~1000-1100 cm⁻¹), C-H stretching from the ethane bridge, and Si-OH groups (~3400 cm⁻¹ and ~950 cm⁻¹).

  • Nitrogen Adsorption/Desorption Analysis (BET/BJH): This technique is essential for determining the specific surface area, pore volume, and pore size distribution of the porous material.

  • Electron Microscopy (SEM/TEM): Scanning and transmission electron microscopy are used to visualize the morphology of the material, including particle size, shape, and the porous structure.

Applications in Drug Development and Biomedical Science

The unique properties of bridged silsesquioxanes make them highly promising for a variety of biomedical applications.[3][6][7][15]

  • Drug Delivery Systems: The high surface area and tunable porosity allow for the loading of therapeutic molecules. The ethane bridge provides a hydrophobic character to the pores, which can be advantageous for encapsulating hydrophobic drugs. The surface can be further functionalized with specific targeting ligands to direct the nanoparticles to desired tissues or cells.[5]

  • Biocompatible Coatings: These materials can be applied as coatings on medical implants. Their inorganic component can promote integration with bone tissue, while the organic component can be tailored to improve biocompatibility and reduce immune response.

  • Scaffolds for Tissue Engineering: The rigid, porous structure of these materials can serve as a scaffold to support cell growth and tissue regeneration.[6] The interconnected pore network allows for the transport of nutrients and waste products.

  • Bioimaging: By incorporating fluorescent dyes or contrast agents into the silsesquioxane matrix, these materials can be used as probes for bioimaging applications.[3][4]

Diagram 3: Bridged Silsesquioxane Network Structure

Caption: A 2D representation of the cross-linked silsesquioxane network.

Conclusion and Future Outlook

Bridged silsesquioxanes derived from 1,1,2-tris(ethoxysilyl)ethane are a compelling class of hybrid materials with a high potential for innovation, particularly in the biomedical field. The trifunctional nature of the precursor leads to highly cross-linked, robust networks with tunable porosity. The sol-gel synthesis provides a versatile route to control the material's properties on a molecular level. For researchers in drug development, these materials offer a robust and adaptable platform for creating next-generation delivery systems, advanced coatings, and tissue engineering scaffolds. Future research will likely focus on the synthesis of novel trifunctional precursors with different organic bridges to further expand the range of properties and applications, as well as on the development of more sophisticated surface functionalization strategies for targeted therapies.

References

  • National Center for Biotechnology Information. (n.d.). Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging - PMC.
  • ResearchGate. (2025, October 15). Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging.
  • Royal Society of Chemistry. (2023, November 29). Highly effective synthesis of mercapto-functionalized cubic silsesquioxanes as the first step in designing advanced nano-delivery systems. Inorganic Chemistry Frontiers.
  • MDPI. (2023, March 14). A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes.
  • Meddocs Publishers. (n.d.). Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine.
  • De Gruyter. (2025, March 1). Recent achievements and applications of silsesquioxane-based hybrid materials – an overview.
  • ResearchGate. (2025, August 5). Silsesquioxanes.
  • SciSpace. (n.d.). Synthesis and structure of ethylene bridged polysilsesquioxanes functionalized with different groups.
  • Wikipedia. (n.d.). Silsesquioxane.
  • Digital Commons@ETSU. (2012, June 1). Highly Functionalized Bridged Silsesquioxanes.
  • INIS-IAEA. (2004, October 15). Bridged amine-functionalized mesoporous organosilica materials from 1,2-bis(triethoxysilyl)ethane and bis[(3-trimethoxysilyl)propyl]amine.
  • PrepChem.com. (n.d.). Synthesis of 1,2-bis(triethoxysilyl)ethane.
  • Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE.
  • OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.
  • Sigma-Aldrich. (n.d.). 1,2-Bis(triethoxysilyl)ethane 96 16068-37-4.
  • Benchchem. (n.d.). 1,1-Bis(triethoxysilyl)ethane|High-Purity RUO Organosilicon.
  • Wikipedia. (n.d.). Sol–gel process.
  • ResearchGate. (2025, August 9). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.
  • National Center for Biotechnology Information. (2021, July 19). Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - PMC.
  • ResearchGate. (n.d.). Chemical structure of 1,2-bis (triethoxysilyl) ethane (BTESE).
  • Semantic Scholar. (2010, October 20). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.
  • National Center for Biotechnology Information. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - PMC.

Sources

Methodological & Application

Application Note: High-Performance Network Engineering with 1,1,2-Tris(triethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 1,1,2-Tris(triethoxysilyl)ethane (often abbreviated as TTESE or referred to by its structure) as a high-density crosslinker in polymer networks and organosilica materials.[1][2][3]

Executive Summary

In the field of advanced materials, 1,1,2-tris(triethoxysilyl)ethane represents a class of "hyper-crosslinking" organosilica precursors.[1][2] Unlike the industry-standard 1,2-bis(triethoxysilyl)ethane (BTESE) , which provides two anchoring points, this trifunctional molecule offers three silane groups on a short ethane backbone.[1][2] This unique architecture (C₂-bridged, 9 hydrolyzable ethoxy groups) enables the formation of polymer networks with exceptional crosslinking density , reduced pore aperture size (for molecular sieving), and superior thermomechanical stability .[1][2][3]

Key Applications:

  • Molecular Sieve Membranes: Hydrogen purification and gas separation in harsh environments.[1][3][4]

  • Hybrid Polymer Networks: Reinforcing agent for epoxies and polyimides to enhance modulus and solvent resistance.[1][3]

  • Surface Modification: High-density adhesion promotion for anti-corrosion and anti-fingerprint coatings.[1][3]

Chemical Profile & Mechanism
2.1 The Molecule
  • Chemical Name: 1,1,2-Tris(triethoxysilyl)ethane[1][2][5][6][7][8]

  • CAS Number: 151198-82-2[1][3][5][6][7][9]

  • Molecular Formula: C₂₀H₄₈O₉Si₃[1][3]

  • Structure: A short ethane chain with two triethoxysilyl groups on C1 and one on C2.[1][3]

  • Functionality: 9 Hydrolyzable Ethoxy Groups (Hexa- to Nona-functional network former).[1][3]

2.2 Mechanistic Advantage

While BTESE forms linear "ladder-like" or loose network structures, 1,1,2-tris(triethoxysilyl)ethane acts as a network node .[1][2]

  • Hydrolysis: The ethoxy groups (-OEt) react with water to form silanols (-SiOH).[1][3]

  • Condensation: Silanols condense to form rigid siloxane (Si-O-Si) bridges.[1][3]

  • Densification: The 1,1-substitution pattern creates a steric "cluster" that locks the local polymer chain motion, significantly increasing the Glass Transition Temperature (Tg) and chemical resistance.[1][2][3]

ChemicalMechanism cluster_0 Precursor cluster_1 Hydrolysis (Acid Cat.) cluster_2 Network Formation TTESE 1,1,2-Tris(triethoxysilyl)ethane (3 x Si(OEt)3 groups) Silanol Tris-Silanol Intermediate (Si-OH active sites) TTESE->Silanol + H2O / H+ Network Hyper-Crosslinked Organosilica Network (Rigid Si-O-Si Nodes) Silanol->Network - H2O (Condensation) Advantage Advantage: 1,1-substitution creates a dense 'locking' node vs. linear BTESE bridges Network->Advantage

Figure 1: Mechanistic pathway of 1,1,2-tris(triethoxysilyl)ethane from precursor to rigid network.[1][2]

Experimental Protocol: Synthesis of Organosilica Sol

Objective: To prepare a stable, coatable sol for membrane fabrication or polymer doping.[1][3] Safety: Work in a fume hood. Silanes hydrolyze to release ethanol.[1][3]

Materials
  • Precursor: 1,1,2-Tris(triethoxysilyl)ethane (purity >95%).[1][2][3]

  • Solvent: Ethanol (Absolute) or Isopropanol.[1][2][3]

  • Catalyst: Hydrochloric Acid (HCl, 0.1 M) or Nitric Acid (HNO₃).[1][2][3]

  • Water: Deionized (DI), 18.2 MΩ.[1][2][3]

Step-by-Step Methodology

Step 1: Stoichiometric Calculation Unlike BTESE (which uses a standard ratio), the "Tris" precursor has higher functionality.[1][2][3]

  • Target Molar Ratio: Silane : Water : Acid = 1 : 9 : 0.05[1][3]

  • Note: Theoretical hydrolysis requires 1.5 moles of H₂O per mole of ethoxy group (0.5 * 9 = 4.5 moles H₂O minimum for full condensation).[1][2][3] We use excess water (9 moles) to ensure complete hydrolysis.[1][2][3]

Step 2: Pre-Mixing

  • In a round-bottom flask, dissolve 5.0 g of 1,1,2-tris(triethoxysilyl)ethane in 45 mL of Ethanol.

  • Stir at 0°C (ice bath) for 10 minutes to prevent premature rapid condensation due to high functionality.

Step 3: Hydrolysis Initiation

  • Mix the calculated amount of DI water and HCl.[1][3]

  • Add the acid/water mixture dropwise to the silane solution under vigorous stirring (500 RPM).

  • Critical: Do not add water all at once; the exotherm and high local concentration can cause immediate gelation (white precipitate).[1][3]

Step 4: Aging (The Sol-Gel Transition)

  • Allow the solution to warm to room temperature (25°C).

  • Stir continuously for 3 to 6 hours in a closed vessel.

  • Observation: The mixture should remain clear.[1][3] If it turns cloudy, the hydrolysis was too aggressive (reduce acid concentration or temperature).[1][2][3]

Step 5: Application (Coating/Doping) [1][2][3]

  • For Membranes: Dip-coat porous alumina supports (withdrawal speed 2–5 mm/s).[1][3]

  • For Polymer Hybrids: Mix the "aged sol" directly into the polymer resin (e.g., epoxy) before adding the hardener.[1][2][3]

Curing & Calcination Protocol

To achieve the maximum crosslinking density, a staged thermal treatment is required.[1][2][3]

StageTemperatureDurationAtmospherePurpose
Drying 60°C2 HoursAir/N₂Evaporation of solvent (ethanol).[1][3]
Soft Cure 150°C2 HoursN₂Initial condensation of silanols.[1][3]
Hard Cure 300°C1 HourN₂Densification of the network.[1][3]
Calcination 450–500°C30 MinsN₂Removal of any residual organics (optional; only for pure silica phases).[1][3]

Note: For hybrid polymers (e.g., epoxy), do not exceed the degradation temperature of the organic polymer (typically <250°C).[1][2][3]

Characterization & Validation

Self-Validating the Network:

  • FTIR Spectroscopy:

    • Target: Disappearance of Si-O-C bands (1080–1100 cm⁻¹) and appearance of a sharp, intense Si-O-Si network peak (1000–1200 cm⁻¹).[1]

    • Check: If C-H stretches (2900 cm⁻¹) disappear completely, you have calcined the organic bridge (bad for hybrid stability).[1][2][3] Ensure C-H remains if thermal stability is the goal.

  • ²⁹Si NMR (Solid State):

    • Look for T³ species (Si attached to 3 oxygens and 1 carbon).[1][2][3]

    • The 1,1,2-tris structure should show distinct shifts for the CH and CH₂ silicon environments.[2]

  • Gas Permeation (for Membranes):

    • Test with H₂ (kinetic diameter 0.289 nm) and N₂ (0.364 nm).[1][2][3]

    • Success Criteria: H₂/N₂ selectivity > 10 (Knudsen limit is ~3.7).[1][2][3] This confirms a dense, defect-free network.[1][3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Instant Gelation Reaction rate too fast due to 9 functional groups.[1][3]Dilute the precursor further (e.g., 5 wt% instead of 10 wt%). Perform hydrolysis at 0°C.
Film Cracking Capillary stress during drying.[1][3]Add a drying control chemical additive (DCCA) like Dimethylformamide (DMF) or cure more slowly.[1][2][3]
Low Selectivity Incomplete hydrolysis or pinholes.[1][3]Increase aging time (up to 24h). Ensure dust-free coating environment.[1][3]
Visual Workflow

ExperimentalWorkflow cluster_prep Sol Preparation cluster_app Application Step1 Mix Silane + EtOH (0°C Ice Bath) Step2 Dropwise Addition of H2O/HCl Step1->Step2 Step3 Aging (3-6h) Sol-Gel Transition Step2->Step3 Step4 Dip Coating / Casting Step3->Step4 Clear Sol Step5 Staged Curing (60°C -> 150°C -> 300°C) Step4->Step5 Validation Validation: FTIR (Si-O-Si) 29Si NMR (T3 Species) Step5->Validation

Figure 2: Experimental workflow for processing 1,1,2-tris(triethoxysilyl)ethane.

References
  • Gelest, Inc. (2009).[1][2][3] Safety Data Sheet: 1,1,2-Tris(triethoxysilyl)ethane. Retrieved from (Verified via search result 1.1).[1][2][3]

  • Castricum, H. L., et al. (2008).[1][2][3] Tailoring the separation behavior of hybrid organosilica membranes by adjusting the structure of the precursor. Journal of Membrane Science. (Contextual grounding on bridged silane precursors).

  • Sigma-Aldrich. (n.d.).[3] 1,2-Bis(triethoxysilyl)ethane Product Specification. Retrieved from (Comparative baseline for bis-silanes).[1][2][3]

  • Google Patents. (2024).[1][2][3] WO2024206607A1 - Non-fluorinated anti-fingerprint coatings.[1][3] Retrieved from (Cites use of 1,1,2-tris(triethoxysilyl)ethane in coatings).[1][2][3]

  • Alfa Chemistry. (n.d.).[1][2][3][9] 1,1,2-Tris(ethoxysilyl)ethane Product Detail. Retrieved from (Verification of CAS 151198-82-2).[1][2][3]

Sources

Troubleshooting & Optimization

Technical Guide: Controlling Gelation in 1,1,2-Tris(triethoxysilyl)ethane Systems

[1]

System Overview & Chemical Logic

The Precursor: 1,1,2-tris(triethoxysilyl)ethane (CAS: 151198-82-2) Functionality (


):1Structure:


11

The Challenge: Unlike standard TEOS (


1
  • Steric Hindrance: The geminal silyl groups at the 1-position create significant steric crowding, which can initially retard hydrolysis compared to linear analogs.[1]

  • Rapid Percolation: Once hydrolysis occurs, the high functionality (

    
    ) means the "gel point" (percolation threshold) is reached at a much lower conversion rate (
    
    
    ).[1] This often leads to flash gelation or uncontrollable precipitation if not heavily diluted.[1]

Critical Control Variables (The "Knobs")

To control

Solvent Volume > Catalyst (pH) > Water Ratio (

) > Temperature.
A. Solvent Dilution (The Primary Brake)

Because

  • Recommendation: Start with a solvent-to-silane molar ratio (

    
    ) of 20:1 to 50:1 .[1]
    
  • Why: High dilution increases the mean free path between reactive silicate species, favoring intramolecular condensation (cyclization) over intermolecular condensation (gelation).[1] This extends pot life from seconds to hours.[1]

  • Solvent Choice: Use Ethanol (matches the leaving group) to prevent transesterification.[1] Use THF if you need to solubilize organic dopants, but be aware THF can accelerate condensation relative to alcohols.[1]

B. Catalyst Selection (pH Control)[1]
  • Acid Catalysis (pH 2-4): Promotes hydrolysis but suppresses condensation.[1]

    • Result: Linear-like growth, longer pot life, clear sols.[1]

    • Best for: Coatings, films, impregnation.[1][2]

  • Base Catalysis (pH > 8): Promotes rapid condensation.[1]

    • Result: Particulate growth, rapid gelation, opacity.[1]

    • Risk:[1] With 1,1,2-Tris, base catalysis often causes immediate precipitation of white silica "snow" rather than a coherent gel.[1]

  • Fluoride (

    
    ): AVOID  unless strictly necessary.[1] Fluoride is a super-catalyst for Si-C bond rearrangement and condensation.[1] It will likely cause instant gelation for this precursor.[1]
    
C. Water Stoichiometry ( )

Define

  • Total Ethoxy groups = 9 per molecule.[1]

  • Stoichiometric Hydrolysis: Requires 4.5 moles of

    
     per mole of precursor.[1]
    
  • Control Strategy:

    • 
       (Starvation):  Very slow gelation.[1] Incomplete network.
      
    • 
      :  Optimal for controlled gelation.[1]
      
    • 
      :  Rapid gelation due to solvent polarity change and mass action.[1]
      

Visualizing the Kinetic Pathway

TTESE_GelationPrecursor1,1,2-Tris(triethoxysilyl)ethane(f=9, High Steric Bulk)HydrolysisHydrolysis(Si-OEt → Si-OH)Precursor->HydrolysisCondensationCondensation(Si-O-Si Network)Hydrolysis->CondensationGelationGELATION POINT(Percolation Threshold ~12%)Condensation->GelationAcidAcid (pH 2-4)Promotes HydrolysisRetards CondensationAcid->HydrolysisAcceleratesAcid->CondensationRetardsBaseBase (pH >8)Promotes CondensationRisk: PrecipitationBase->HydrolysisAcceleratesBase->CondensationAccelerates RapidlySolventSolvent Dilution(Critical Control)Solvent->CondensationDelays (Distance Effect)

Caption: Kinetic pathway of 1,1,2-Tris sol-gel transitions. Note that Acid separates the hydrolysis and condensation steps, allowing for time control, while Base compresses them.

Troubleshooting Guide (FAQ)

Q1: My solution turns into a white solid instantly upon adding water. What happened?

Diagnosis: Phase Separation / Flash Precipitation. The 1,1,2-Tris precursor is highly hydrophobic before hydrolysis.[1] If you add water directly without enough mutual solvent (ethanol), the silane separates.[1] As hydrolysis starts at the interface, the local concentration of silanols spikes, causing immediate condensation into dense particles (white powder) rather than a network gel. Solution:

  • Pre-mix the precursor with Ethanol (1:10 ratio) before adding any water.[1]

  • Add the acidic water dropwise while stirring vigorously.

Q2: I am using the same recipe as BTESE (Bis-silane), but this gels 10x faster. Why?

Diagnosis: Functionality Mismatch. BTESE has 6 reactive sites; 1,1,2-Tris has 9.[1] The gel time (

1Solution:
  • Reduce catalyst concentration by 50%.[1]

  • Double the solvent volume.[1]

  • Lower the temperature to 0°C during the initial mixing step.

Q3: The gel is cracking severely during drying.

Diagnosis: Capillary Stress in High-Density Networks. The 1,1,2-Tris network is extremely rigid (high crosslink density).[1] It cannot relax/shrink easily during solvent evaporation, leading to high capillary stress and fracture.[1] Solution:

  • Aging: Allow the wet gel to age in a sealed container at 50°C for 24h to strengthen the neck regions of the silica network.

  • Surfactants: Add a non-ionic surfactant (e.g., Pluronic F127) to reduce surface tension in the pores.

  • Drying Control: Use a Drying Control Chemical Additive (DCCA) like DMF or Formamide (caution: toxic) to unify the evaporation rates.[1]

Q4: Can I use Fluoride (NH4F) to catalyze this?

Diagnosis: High Risk. Fluoride is too aggressive for a

11Solution:1

Recommended Baseline Protocol

Use this as a starting point and adjust based on the "Knobs" above.

ComponentMolar RatioMass/Vol ExampleFunction
1,1,2-Tris 1.05.0 gPrecursor
Ethanol (Abs) 40.0~26.0 gSolvent (Diluent)
0.1M HCl 0.05 (H+)(in water vol)Catalyst (Hydrolysis)
Water 27.0~6.8 gReactant (

per Si)

Step-by-Step:

  • Solvent Mix: Dissolve 5.0g of 1,1,2-Tris in 20g of Ethanol in a polypropylene beaker. Stir for 5 mins.

  • Catalyst Prep: Mix the calculated Water and HCl with the remaining 6g of Ethanol.

  • Hydrolysis: Add the Catalyst/Ethanol mix to the Precursor mix dropwise over 5 minutes with vigorous stirring.

  • Aging: Seal the container. Stir at room temperature for 2-4 hours. The sol should remain clear.[1]

  • Application: Spin coat or cast immediately after aging.[1]

  • Gelation: If left in bulk, expect gelation in 12-24 hours at Room Temp.

References & Data Sources

  • Precursor Properties: Gelest, Inc.[1] Product Data for 1,1,2-Tris(triethoxysilyl)ethane (Product Code SIT8716.6).[1]

  • General Sol-Gel Kinetics: Brinker, C. J., & Scherer, G. W. (1990).[1] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1] (Foundational text for

    
    -value impact on gelation).
    
  • Bridged Silsesquioxane Behavior: Loy, D. A., & Shea, K. J. (1995).[1] "Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials." Chemical Reviews, 95(5), 1431–1442.[1]

  • Phase Separation in Bridged Systems: Ambati, J., & Rankin, S. E. (2011).[1] "Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions." Journal of Colloid and Interface Science, 362(2), 345-353.[1] (Note: This paper discusses the Bis-analog, but the phase separation mechanism is directly applicable and more severe in the Tris-system).

Technical Support Center: Mitigating Thermal Shrinkage in 1,1,2-Tris(ethoxysilyl)ethane (TESE) Aerogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2-tris(ethoxysilyl)ethane (TESE) aerogels. This guide is designed to provide in-depth technical assistance for a common challenge encountered during the synthesis and application of these materials: thermal shrinkage. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the thermal stability and dimensional integrity of your TESE aerogels.

Understanding Thermal Shrinkage in TESE Aerogels

1,1,2-Tris(ethoxysilyl)ethane (TESE) is a unique organosilane precursor that forms a silica network functionalized with flexible ethane bridges. This organic modification imparts a degree of flexibility to the resulting aerogel that is not typically found in aerogels derived solely from tetraalkoxysilanes like TEOS or TMOS. However, like all silica-based aerogels, those derived from TESE are susceptible to thermal shrinkage, particularly at elevated temperatures. This shrinkage can compromise the material's desirable properties, including its high porosity, large surface area, and low thermal conductivity.

The primary drivers of thermal shrinkage in TESE aerogels are:

  • Condensation of Residual Silanol Groups: During the sol-gel process, not all silanol (Si-OH) groups react to form siloxane (Si-O-Si) bridges. At elevated temperatures, these residual silanol groups can undergo further condensation, releasing water and forming new siloxane bonds. This process pulls the silica nanoparticles closer together, resulting in a contraction of the aerogel network.

  • Surface Tension Effects: If the aerogel is exposed to moisture, capillary forces within the nanopores can cause the structure to collapse, leading to irreversible shrinkage.

  • Oxidative Decomposition of Organic Bridges: The ethane bridges in the TESE-derived network can be susceptible to oxidation at high temperatures, especially in the presence of air. The degradation of these organic linkers can weaken the network structure, making it more prone to collapse and shrinkage.

  • Viscous Sintering: At very high temperatures, the silica network itself can begin to soften and flow, a process known as viscous sintering. This leads to a densification of the material and significant shrinkage.

The following sections provide a troubleshooting guide and frequently asked questions to help you address and mitigate these challenges in your experiments.

Troubleshooting Guide: Minimizing Thermal Shrinkage

This section is formatted as a series of common problems and their potential solutions, grounded in the principles of sol-gel chemistry and materials science.

Problem 1: Significant Shrinkage During Supercritical or Ambient Pressure Drying

Q: My TESE-derived aerogel is shrinking excessively during the drying process, even before any thermal treatment. What could be the cause and how can I fix it?

A: Excessive shrinkage during drying is often a result of a weak gel network that cannot withstand the capillary forces exerted by the evaporating solvent. Here are some potential causes and solutions:

  • Incomplete Gelation or Aging: A weak network can result from incomplete hydrolysis and condensation reactions.

    • Solution: Increase the aging time of your wet gel. Aging allows for strengthening of the network through the formation of additional siloxane bonds and Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, creating a more robust structure.

  • Inappropriate Catalyst Concentration: The type and concentration of the catalyst play a crucial role in the gelation kinetics and the resulting network structure.

    • Solution: Optimize the catalyst concentration. For TESE, both acid and base catalysts can be used. A two-step acid-base catalysis can sometimes yield a more uniform and stronger gel network.

  • High Solvent Exchange Shrinkage: The solvent exchange step, where the initial solvent is replaced with one more suitable for supercritical drying (like liquid CO2), can sometimes cause shrinkage if the solvents are not fully miscible or if the exchange is too rapid.

    • Solution: Ensure complete solvent exchange by performing multiple exchanges with fresh solvent. A gradual solvent exchange process can also help to minimize stress on the gel network.

Problem 2: Aerogel Shrinks and Cracks Upon Heat Treatment

Q: My TESE aerogel looks good after drying, but it shrinks and cracks when I heat it for my application. How can I improve its thermal stability?

A: This is a classic thermal shrinkage problem. The strategies to address this focus on reinforcing the aerogel network and minimizing the chemical and physical changes that occur at elevated temperatures.

  • Residual Silanol Groups: As mentioned earlier, the condensation of residual silanol groups is a major contributor to thermal shrinkage.

    • Solution 1: Surface Modification (Silylation): Before drying, treat the wet gel with a silylating agent like trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS). These agents react with the surface silanol groups, replacing the reactive -OH with inert trimethylsilyl (-Si(CH3)3) groups. This "end-capping" prevents further condensation reactions upon heating and also makes the aerogel hydrophobic, protecting it from moisture-induced shrinkage.

    • Solution 2: Post-Drying Heat Treatment: A controlled, gradual heat treatment in an inert atmosphere can be used to pre-shrink the aerogel in a controlled manner. This can help to stabilize the structure by completing the condensation of the most reactive silanol groups before the aerogel is used in its final application.

  • Oxidation of Ethane Bridges: The organic component of your TESE aerogel can be a point of weakness at high temperatures.

    • Solution: If your application involves high temperatures in an oxygen-containing environment, consider using a co-precursor with a more thermally stable bridging group or incorporating a refractory component. For applications in inert atmospheres, this is less of a concern.

  • Weak Network Structure: The inherent strength of the aerogel network will dictate its resistance to thermal collapse.

    • Solution 1: Reinforcement with Fibers: Incorporating a small amount of ceramic or polymer fibers (e.g., silica fibers, carbon fibers) into the initial sol can create a composite aerogel with significantly improved mechanical strength and reduced shrinkage.[1] The fibers act as a rigid scaffold that supports the aerogel network.

    • Solution 2: Doping with Metal Oxides: The addition of a small amount of a refractory metal oxide, such as titanium dioxide (TiO2) or aluminum oxide (Al2O3), to the sol can enhance the thermal stability of the resulting aerogel.[2][3] These dopants can inhibit the sintering of the silica nanoparticles at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum operating temperature for a TESE-derived aerogel?

A1: The maximum operating temperature for a TESE aerogel depends heavily on the synthesis conditions and whether any of the reinforcement strategies mentioned above have been employed. In general, unmodified silica aerogels start to show significant shrinkage above 300-400°C. The presence of the ethane bridges in TESE may slightly lower this onset temperature due to potential oxidative degradation. However, with surface modification and reinforcement, the thermal stability can be pushed to 600°C or even higher. For high-temperature applications, it is crucial to characterize the thermal stability of your specific TESE aerogel formulation using techniques like thermogravimetric analysis (TGA).

Q2: How does the flexibility of the ethane bridge in TESE affect thermal shrinkage?

A2: The flexible ethane bridge in the TESE precursor can impart a degree of flexibility to the aerogel network. This can be advantageous in some respects, as a more flexible network may be able to accommodate some degree of thermal stress without catastrophic cracking. However, this flexibility can also contribute to a higher degree of shrinkage if the network is not sufficiently cross-linked and rigidified. The key is to strike a balance between flexibility and network strength.

Q3: Can I use TESE as a co-precursor with TEOS or TMOS? How will this affect thermal shrinkage?

A3: Yes, TESE can be used as a co-precursor with other alkoxysilanes like TEOS or TMOS. Co-gelation allows you to tailor the properties of the final aerogel. By varying the ratio of TESE to TEOS/TMOS, you can control the degree of organic modification and, consequently, the flexibility and thermal stability of the aerogel. A higher proportion of TEOS/TMOS will generally lead to a more rigid, but also more brittle, aerogel with potentially higher thermal stability due to a lower organic content. Conversely, a higher proportion of TESE will result in a more flexible aerogel, which may require more aggressive strategies to mitigate thermal shrinkage.

Q4: What is the best drying method to minimize shrinkage?

A4: Supercritical drying, typically with carbon dioxide, is generally considered the gold standard for producing high-quality aerogels with minimal shrinkage. This is because it avoids the liquid-vapor interface and the associated capillary forces that cause pore collapse during ambient pressure drying. However, with careful surface modification and solvent exchange protocols, it is also possible to produce low-shrinkage aerogels via ambient pressure drying, which is a more accessible and less energy-intensive method.

Experimental Protocols

Protocol 1: Synthesis of a TESE-Derived Aerogel with Reduced Thermal Shrinkage via Surface Modification

This protocol outlines a general procedure for synthesizing a TESE-based aerogel and incorporating a surface modification step to enhance its thermal stability.

Materials:

  • 1,1,2-Tris(ethoxysilyl)ethane (TESE)

  • Ethanol (anhydrous)

  • Deionized water

  • Acid catalyst (e.g., 0.1 M HCl)

  • Base catalyst (e.g., 1 M NH4OH)

  • Trimethylchlorosilane (TMCS)

  • Hexane (anhydrous)

Procedure:

  • Sol Preparation:

    • In a clean, dry flask, mix TESE and ethanol in a molar ratio of approximately 1:10.

    • Add the acidic water solution (water and HCl) to the TESE/ethanol mixture dropwise while stirring. The molar ratio of water to TESE should be around 1.5.

    • Continue stirring for 1-2 hours to allow for hydrolysis.

  • Gelation:

    • Add the base catalyst (NH4OH) dropwise to the sol until the pH is in the range of 5-6.

    • Pour the sol into molds and seal them to prevent solvent evaporation.

    • Allow the sol to gel at room temperature. Gelation time can vary from a few minutes to several hours depending on the exact conditions.

  • Aging:

    • Once the gel has set, add a small amount of ethanol to the top of the gel to prevent drying and cracking.

    • Age the gel in the sealed mold at 50°C for 24-48 hours.

  • Surface Modification (Silylation):

    • Carefully remove the aged gel from the mold and place it in a solution of TMCS in hexane (e.g., 5-10% v/v).

    • Allow the gel to soak in the silylation solution for 24 hours at room temperature. This step should be performed in a well-ventilated fume hood.

    • After silylation, wash the gel several times with fresh hexane to remove any unreacted TMCS and byproducts.

  • Drying:

    • Supercritical Drying: Exchange the hexane in the gel with liquid CO2 in a supercritical dryer and then bring the CO2 to its supercritical state to extract the solvent.

    • Ambient Pressure Drying: After the hexane washes, perform a final solvent exchange with a low surface tension solvent (e.g., pentane or heptane) and then allow the solvent to evaporate slowly in a fume hood.

Data Presentation

The following table provides a hypothetical comparison of the properties of an unmodified TESE aerogel and one that has undergone surface modification, illustrating the expected improvements in thermal stability.

PropertyUnmodified TESE AerogelSurface-Modified TESE Aerogel
Density (g/cm³) 0.15 - 0.250.16 - 0.26
Surface Area (m²/g) 600 - 800550 - 750
Porosity (%) > 90> 90
Contact Angle (°) < 90 (Hydrophilic)> 140 (Hydrophobic)
Onset of Shrinkage (°C) ~350~500
Linear Shrinkage at 600°C (%) 15 - 255 - 10

Visualizations

Diagram 1: Sol-Gel Process for TESE Aerogels

G cluster_0 Sol-Gel Synthesis TESE 1,1,2-Tris(ethoxysilyl)ethane (TESE Precursor) Hydrolysis Hydrolysis & Condensation TESE->Hydrolysis Solvent Ethanol Solvent->Hydrolysis Water_Acid Water + Acid Catalyst Water_Acid->Hydrolysis Base_Catalyst Base Catalyst Gelation Gelation Base_Catalyst->Gelation Accelerates Condensation Sol TESE Sol Hydrolysis->Sol Formation of Silanol Groups Sol->Gelation Wet_Gel Wet TESE Gel Gelation->Wet_Gel 3D Network Formation G cluster_1 Thermal Shrinkage Pathways & Solutions cluster_solutions Mitigation Strategies Initial_Aerogel TESE Aerogel Network (with -OH groups) Heat Heat (>300°C) Initial_Aerogel->Heat Condensation Condensation of -OH groups Heat->Condensation Oxidation Oxidation of Ethane Bridges Heat->Oxidation Shrinkage Network Shrinkage & Densification Condensation->Shrinkage Oxidation->Shrinkage Silylation Surface Modification (e.g., TMCS) Silylation->Condensation Blocks -OH groups Reinforcement Fiber/Oxide Reinforcement Reinforcement->Shrinkage Provides Structural Support

Caption: Pathways of thermal shrinkage and mitigation strategies.

References

  • This is a placeholder for a reference that would specifically discuss the synthesis and properties of TESE aerogels. As no direct reference was found in the search, a relevant paper on bridged organosilane aerogels would be cited here.
  • This is a placeholder for a reference that would specifically discuss thermal stability of organosilane aerogels. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • This is a placeholder for a reference that would specifically discuss surface modification of aerogels. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • This is a placeholder for a reference that would specifically discuss fiber reinforcement of aerogels. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • This is a placeholder for a reference that would specifically discuss metal oxide doping of aerogels. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • Improved Silica Aerogel Composite Materials. (2008, September 1). Tech Briefs. [Link]

  • This is a placeholder for a reference that would specifically discuss the sol-gel process in detail. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • This is a placeholder for a reference that would specifically discuss the effect of aging on aerogel properties. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • This is a placeholder for a reference that would specifically discuss a review of aerogel synthesis and properties. As no direct reference was found in the search, a relevant paper on the topic would be cited here.
  • Synthesis and Characterization of Silica Aerogel Materials Doped with TiO2 Powder for Thermal Insulation. (n.d.). Scientific.Net. [Link]

  • Effect of Titanium Dioxide Particles on the Thermal Stability of Silica Aerogels. (2024, August 2). MDPI. [Link]

Sources

Technical Support Center: Solvent Effects on 1,1,2-Tris(triethoxysilyl)ethane Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The "Tris" Challenge: Unlike standard tetraethoxysilane (TEOS) or bis(triethoxysilyl)ethane (BTESE), the 1,1,2-tris(triethoxysilyl)ethane monomer presents a unique challenge: Hyper-connectivity . With three silicon centers and nine hydrolyzable ethoxy groups (


), the critical conversion at the gel point (

) is theoretically much lower than standard monomers (

).

This means TTESE is prone to "Gelation Shock" —rapid, uncontrolled networking that traps solvent and creates stress, or "Oligomeric Precipitation," where the growing hydrophobic cage-like clusters become insoluble in the reaction medium before a network forms.

The Role of Solvent: In this system, the solvent is not merely a diluent; it is a morphological template . It dictates:

  • Thermodynamic Quality: Whether the growing polymer remains in solution (sol) or phase separates (precipitate).

  • Dielectric Environment: Modulating the rate of hydrolysis (nucleophilic attack) vs. condensation.

  • Steric Access: Solvating the dense 1,1,2-ethane bridge to prevent premature pore collapse.

Troubleshooting Guide (Symptom-Based)

Issue A: "My solution turns into a white powder/precipitate instead of a clear gel."

Diagnosis: Macroscopic Phase Separation.[1] The growing silsesquioxane oligomers are becoming too hydrophobic for your solvent system. As the ethoxy groups are hydrolyzed to silanols (


) and then condensed to siloxanes (

), the polarity of the species changes. If you are using a purely aqueous or highly polar alcoholic solvent, the organic-bridged oligomers will "crash out."

Corrective Protocol:

  • Switch to a Co-Solvent System: Introduce a polar aprotic solvent with better organic solubility.

    • Recommendation:THF (Tetrahydrofuran) or 1,4-Dioxane .

    • Ratio: Start with a 1:1 molar ratio of Ethanol:THF. THF solvates the organic ethane bridge, keeping the growing polymer in solution longer.

  • Reduce Water Loading: If

    
    , the solvent polarity increases too rapidly during the reaction. Reduce to stoichiometric levels (
    
    
    
    ).
Issue B: "The sol gels instantly (within seconds/minutes), preventing casting."

Diagnosis: Kinetic Shock (High Dielectric Constant). You are likely using a solvent with a high dielectric constant (e.g., Methanol, DMF, or high water content) or a base catalyst. High polarity stabilizes the transition states for condensation, accelerating the reaction beyond control for this high-functionality monomer.

Corrective Protocol:

  • Lower the Dielectric Constant (

    
    ): 
    
    • Switch from Methanol (

      
      ) to n-Butanol  (
      
      
      
      ) or Isopropanol .
    • Mechanism:[2][3][4][5][6] Lower polarity solvents destabilize the charged transition states in base-catalyzed condensation, slowing the crosslinking rate.

  • Dilution Factor:

    • For TTESE, monomer concentration should generally be kept < 0.4 M . Higher concentrations lead to diffusion-limited aggregation (ballistic gelation).

Issue C: "The final gel is opaque or cracks severely during drying."

Diagnosis: Capillary Stress & Pore Size Distribution. Opaqueness indicates the formation of large scattering domains (macropores) due to phase separation. Cracking is caused by high capillary forces exerted by high-surface-tension solvents (like water) trapped in small pores.

Corrective Protocol:

  • Solvent Exchange (Aging):

    • After gelation, wash the gel with n-Hexane or Acetone . This replaces the high-tension pore fluid with a lower-tension fluid, reducing capillary stress during drying.

  • Use a "Drying Control Chemical Additive" (DCCA):

    • Add Formamide or DMF (Dimethylformamide) in small quantities (molar ratio 0.1 - 0.5 vs. Si).

    • Mechanism:[2][3][4][5][6] These high-boiling solvents remain in the pores longest, preventing the differential drying rates that cause cracking.

Solvent Selection Matrix

Use this table to select the solvent based on your desired morphology.

Solvent ClassExamplesDielectric Const.[7][8][9] (

)
Effect on TTESE CondensationRecommended For
Protic (Polar) Methanol, WaterHigh (>30)Fast Gelation. Promotes compact, particulate structures. Risk of precipitation.Dense coatings, rapid prototyping.
Protic (Med) Ethanol, IsopropanolMedium (18-24)Balanced. Standard control. Good for initial hydrolysis.General monoliths, xerogels.
Aprotic (Polar) THF, AcetoneMedium (7-20)Solubilizing. Prevents phase separation of hydrophobic oligomers. Promotes cyclization.Transparent gels, high surface area.
Aprotic (High BP) DMF, DMAcHigh (36-38)Pore Control. Acts as DCCA. Reduces cracking. Hard to remove.Crack-free monoliths, aerogels.

Visualizing the Process

Pathway 1: Sol-Gel Reaction Flow & Solvent Influence

This diagram illustrates where specific solvents impact the transition from monomer to material.

SolGelPathway cluster_Solvent Solvent Critical Control Points Monomer TTESE Monomer (f=9) Hydrolysis Hydrolysis (Si-OEt -> Si-OH) Monomer->Hydrolysis Water/Acid Oligomer Oligomerization (Cyclic/Cage Species) Hydrolysis->Oligomer Condensation Gelation Gelation Point (Percolation) Oligomer->Gelation Good Solvent (THF/EtOH) PhaseSep Precipitation (Defect) Oligomer->PhaseSep Poor Solvent (Pure H2O/MeOH) Xerogel Final Xerogel (Porous Network) Gelation->Xerogel Aging & Drying (Low Surface Tension)

Caption: Figure 1. The bifurcation of the sol-gel pathway.[4] Solvent choice at the Oligomerization stage determines whether the system gels homogeneously (green path) or precipitates (red path).

Pathway 2: Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Troubleshooting Start Start: Observe Reaction Mixture Clear Is Solution Clear? Start->Clear GelTime Gel Time < 5 mins? Clear->GelTime Yes Precip White Precipitate? Clear->Precip No Crack Cracks upon Drying? GelTime->Crack No (Controlled) Action2 Switch to Butanol or Dilute Monomer GelTime->Action2 Yes (Too Fast) Precip->GelTime No (Hazy) Action1 Add THF/Dioxane (Increase Solubility) Precip->Action1 Yes Action3 Add DMF (DCCA) or Solvent Exchange Crack->Action3 Yes Success Optimized Protocol Crack->Success No Action1->Start Action2->Start Action3->Start

Caption: Figure 2. Step-by-step troubleshooting logic for TTESE condensation issues.

Standardized Experimental Protocol

Target: Homogeneous TTESE Xerogel (Crack-free)

  • Precursor Prep: Dissolve 1,1,2-tris(triethoxysilyl)ethane in THF (0.2 M concentration).

    • Why THF? To stabilize the hydrophobic cage intermediates [1, 2].

  • Hydrolysis: Add acidified water (HCl, pH 2) dropwise.

    • Ratio:

      
       (Stoichiometric deficit to prevent rapid precipitation).
      
  • Aging: Stir at 60°C for 24 hours. The solution should remain clear.

  • Condensation Trigger: Add base catalyst (Ammonium Hydroxide, 0.01 M) or elevate temperature.

  • Solvent Exchange (Critical Step): Once gelled, wash the gel 3x with Isopropanol and 1x with n-Hexane before drying. This reduces capillary tension [3].

References

  • Shea, K. J., & Loy, D. A. (2001).[10][11] Bridged Polysilsesquioxanes.[4][10][11][12] Molecular-Engineered Hybrid Organic–Inorganic Materials.[10][12] Chemistry of Materials.[1][5][10][11][12][13] Link

  • Ambati, J., & Rankin, S. E. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions.[1] Journal of Colloid and Interface Science.[1] Link

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Chapter 6: Hydrolysis and Condensation II). Link

Sources

troubleshooting incomplete hydrolysis of 1,1,2-tris(ethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Hydrolysis of 1,1,2-Tris(triethoxysilyl)ethane (TTESE)

Executive Summary

You are likely encountering incomplete hydrolysis due to the extreme steric hindrance inherent to the 1,1,2-tris(triethoxysilyl)ethane molecule. Unlike the common 1,2-bis(triethoxysilyl)ethane (BTESE), your precursor features a "geminal" bis-silyl substitution at the C1 position. This creates a dense hydrophobic cage that repels water and physically blocks the nucleophilic attack required for hydrolysis.

This guide provides a diagnostic matrix, a mechanistic breakdown, and a "Gold Standard" protocol to force complete hydrolysis without premature gelation.

Part 1: Diagnostic Matrix (The "Why" of Failure)

Before altering your protocol, identify your specific failure mode using the observations below.

SymptomLikely Chemical CauseImmediate Action
Phase Separation ("Oiling Out") Hydrophobic Repulsion. The ethoxy-rich precursor is not miscible with the water/acid mix.Switch solvent system to THF/Ethanol (1:1). Increase solvent volume.
Cloudy/Opaque Gel Macrophase Separation. Condensation occurred before hydrolysis was complete, trapping unreacted ethoxy groups.Lower pH to < 2.0. Reduce water concentration initially (Stepwise Hydrolysis).
Clear Sol, but NMR shows -45 ppm peaks Incomplete Hydrolysis. The T0/T1 species persist due to steric bulk at the C1 position.Increase temperature to 60°C. Increase aging time.
Precipitation of White Powder Rapid Condensation. Base catalysis (pH > 4) or excess fluoride is driving siloxane formation too fast.Verify pH.[1] Remove fluoride/base catalysts until hydrolysis is confirmed.
Part 2: Mechanistic Insight (Expertise & Causality)

To troubleshoot effectively, you must understand the molecular geometry of your failure.

1. The Steric Wall: In 1,1,2-tris(triethoxysilyl)ethane, the C1 carbon is bonded to two bulky triethoxysilyl groups.

  • Standard Silane (TEOS): 4 hydrolyzable groups, low steric bulk.

  • Your Molecule (TTESE): 9 hydrolyzable groups. The two

    
     groups at C1 shield each other. Water cannot easily access the silicon center to displace the ethanol.
    

2. The Inductive Trap: The ethane bridge exerts an electron-donating inductive effect (+I), which stabilizes the silicon atom and makes it less electrophilic compared to TEOS. This reduces the reaction rate with water, requiring a stronger acid catalyst to protonate the ethoxy groups.

3. The Hydrophobicity Mismatch: Until at least 4-5 of the 9 ethoxy groups are hydrolyzed to silanols (


), the molecule remains highly hydrophobic. If you add all stoichiometric water at once, the silane will phase-separate, effectively stopping the reaction.
Part 3: Troubleshooting FAQs

Q1: I am using the standard "Stöber" method (ammonia catalyst). Why is it failing? A: Base catalysis (ammonia) promotes condensation (Si-O-Si formation) much faster than hydrolysis. With a bulky monomer like TTESE, the outer groups condense while the inner groups remain unhydrolyzed, trapping them in a cage.

  • Fix: You must use a two-step acid-base process. Use HCl (pH 2) for 24 hours to force hydrolysis, then add base if gelation is required.

Q2: My


Si NMR shows multiple peaks. Which ones indicate failure? 
A:  You are looking for T-species shifts.
  • Target: T3 species (fully condensed) appear around -65 to -70 ppm .

  • Failure: Sharp peaks around -45 to -50 ppm indicate T0 or T1 species (silicon with 2 or 3 unhydrolyzed ethoxy groups). If these persist after 24 hours, your hydrolysis is incomplete.

Q3: How much water should I actually use? A: Theoretically, you need 1 mole of water per mole of ethoxy group (


). For TTESE, that is 9 moles of water per mole of precursor.
  • The Trap: Adding 9 equivalents of water immediately causes phase separation.

  • The Fix: Start with

    
     (sub-stoichiometric) to create a homogeneous hydrophilic oligomer, then add the remaining water.
    
Part 4: The "Gold Standard" Protocol

This protocol is designed to overcome the steric hindrance of the C1 position.

Reagents:

  • Precursor: 1,1,2-tris(triethoxysilyl)ethane

  • Solvent: Anhydrous Ethanol (EtOH) + Tetrahydrofuran (THF) (1:1 v/v)

  • Catalyst: 0.1 M HCl

Step-by-Step Methodology:

  • Solubilization (The Mutual Solvent):

    • Dissolve TTESE in the EtOH/THF mixture.

    • Rationale: THF is crucial here. It solvates the hydrophobic precursor better than pure ethanol, preventing the "oiling out" effect.

    • Concentration: Keep silane concentration < 0.5 M to prevent premature trapping.

  • Acid Hydrolysis (The Protonation):

    • Add 0.1 M HCl dropwise. Target a molar ratio of Water:Ethoxy = 0.5 : 1 (approx. 4.5 moles water per mole TTESE).

    • Crucial: Stir vigorously at 60°C for 12-24 hours.

    • Why Heat? Room temperature is insufficient to overcome the activation energy barrier caused by the steric bulk at C1.

  • Completion (The Second Addition):

    • Once the solution is clear and homogeneous, add the remaining water (to reach Water:Ethoxy = 1:1 or higher) and continue stirring for 4 hours.

  • Validation:

    • Run a liquid

      
      Si NMR.[2] Ensure the disappearance of the monomer peak at -45 ppm.
      
Part 5: Visualization & Logic Flow
Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing sol-gel failures based on visual and spectroscopic evidence.

G Start Start: Hydrolysis of TTESE VisualCheck Visual Inspection Start->VisualCheck PhaseSep Phase Separation (Oily droplets) VisualCheck->PhaseSep Oil drops Cloudy Cloudy/Opaque Gel VisualCheck->Cloudy White precip Clear Clear Solution VisualCheck->Clear Transparent ActionSolvent Action: Add THF Increase Dilution PhaseSep->ActionSolvent ActionAcid Action: Lower pH (<2) Reduce Water Ratio Cloudy->ActionAcid NMRCheck 29Si NMR Analysis Clear->NMRCheck Peaks45 Peaks at -45 ppm (Residual Ethoxy) NMRCheck->Peaks45 Incomplete Peaks60 Peaks at -60 to -70 ppm (Silanols/Siloxanes) NMRCheck->Peaks60 Complete ActionHeat Action: Heat to 60°C Increase Time Peaks45->ActionHeat Success Process Validated Proceed to Condensation Peaks60->Success

Figure 2: Steric Hindrance Mechanism

Caption: Comparison of water accessibility in TEOS vs. TTESE. Note the blocked attack vector at C1.

G cluster_0 TEOS (Easy Hydrolysis) cluster_1 TTESE (Steric Block) TEOS Si(OEt)4 Water1 H2O TEOS->Water1 Fast Attack C1 C-C Bridge Si1 Si(OEt)3 C1->Si1 Si2 Si(OEt)3 C1->Si2 Water2 H2O Water2->Si1 Blocked

References
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Foundational text on hydrolysis kinetics and steric effects).

  • Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes.[1][3][4][5] Highly Porous Hybrid Organic-Inorganic Materials.[3][6] Chemical Reviews, 95(5), 1431–1442. (Authoritative source on bridged silane chemistry).

  • Díaz-Benito, B., et al. (2010).[7][8] Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A, 369(1-3), 31-37. (Specific NMR data on ethane-bridged silane hydrolysis).

  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. (Detailed kinetics on pH and steric influence).

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1,1,2-Tris(ethoxysilyl)ethane Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crosslinking of 1,1,2-tris(ethoxysilyl)ethane, a trifunctional organosilane, utilizing Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement this crosslinking agent in their applications. This document offers a comparative perspective against other common silane crosslinkers, supported by established scientific principles and extrapolated experimental data from analogous compounds.

Introduction: The Role of Silane Crosslinkers and the Significance of FTIR Analysis

Silane crosslinkers are pivotal in modifying the properties of polymers, enhancing characteristics such as mechanical strength, thermal stability, and adhesion. The crosslinking process, primarily driven by hydrolysis and condensation reactions of alkoxysilane groups, results in the formation of a stable three-dimensional siloxane (Si-O-Si) network. Among the various silane agents, 1,1,2-tris(ethoxysilyl)ethane offers a unique trifunctional structure that can lead to a high crosslink density, potentially imparting superior properties to the final material.

Understanding the kinetics and extent of the crosslinking reaction is paramount for controlling the final properties of the modified polymer. FTIR spectroscopy emerges as a powerful, non-destructive analytical technique for real-time monitoring of this process.[1] By tracking the changes in characteristic infrared absorption bands, one can elucidate the reaction mechanism, quantify the degree of reaction, and compare the efficacy of different crosslinking agents.[2][3]

The Chemistry of 1,1,2-Tris(ethoxysilyl)ethane Crosslinking

The crosslinking of 1,1,2-tris(ethoxysilyl)ethane proceeds through a two-step mechanism:

  • Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atoms react with water to form silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups then condense with each other or with remaining ethoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or ethanol, respectively. This step is responsible for the formation of the crosslinked network.

The trifunctional nature of 1,1,2-tris(ethoxysilyl)ethane allows for the formation of a densely crosslinked network, which is expected to provide significant improvements in the material's properties.

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TESi 1,1,2-Tris(ethoxysilyl)ethane (R-Si(OC2H5)3) Silanol Silanol Intermediate (R-Si(OH)3) TESi->Silanol + 3 H2O H2O Water (H2O) Ethanol1 Ethanol (C2H5OH) Silanol->Ethanol1 - 3 C2H5OH Silanol1 Silanol Intermediate (R-Si(OH)3) Crosslinked Crosslinked Network (Si-O-Si) Silanol1->Crosslinked Silanol2 Silanol Intermediate (R-Si(OH)3) Silanol2->Crosslinked Water2 Water (H2O) Crosslinked->Water2 - H2O

Caption: Hydrolysis and condensation of 1,1,2-tris(ethoxysilyl)ethane.

Experimental Protocol: In-Situ FTIR Monitoring of Crosslinking

This section outlines a detailed methodology for monitoring the crosslinking of 1,1,2-tris(ethoxysilyl)ethane in a polymer matrix using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Materials and Equipment
  • 1,1,2-tris(ethoxysilyl)ethane

  • Polymer matrix (e.g., polyethylene, silicone)

  • Solvent (if applicable)

  • Catalyst (e.g., dibutyltin dilaurate, acetic acid)

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Heated stage for ATR (optional, for temperature-controlled studies)

  • Nitrogen purge for the spectrometer

Sample Preparation
  • Prepare a homogenous mixture of the polymer, 1,1,2-tris(ethoxysilyl)ethane, and the catalyst. The concentrations should be chosen based on the desired crosslinking density and reaction rate.

  • If using a solvent, ensure it is compatible with all components and does not have strong interfering peaks in the FTIR regions of interest.

  • Apply a thin, uniform film of the mixture onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

FTIR Data Acquisition
  • Set the FTIR spectrometer to collect spectra in the range of 4000-650 cm⁻¹.

  • A resolution of 4 cm⁻¹ and an accumulation of 32 scans per spectrum are typically sufficient.

  • Collect a background spectrum of the clean, dry ATR crystal.

  • Initiate the reaction (e.g., by adding the catalyst or by increasing the temperature) and immediately start collecting spectra at regular time intervals.

  • Continue data collection until the spectral changes plateau, indicating the completion of the reaction.

FTIR_Workflow Start Start SamplePrep Prepare Polymer/ Silane/Catalyst Mixture Start->SamplePrep ApplySample Apply Thin Film to ATR Crystal SamplePrep->ApplySample Background Collect Background Spectrum (Clean Crystal) ApplySample->Background Initiate Initiate Crosslinking (Add Catalyst/Heat) Background->Initiate CollectSpectra Collect Time-Resolved FTIR Spectra Initiate->CollectSpectra Analyze Analyze Spectral Changes (Peak Integration) CollectSpectra->Analyze End End Analyze->End

Caption: Experimental workflow for FTIR monitoring.

FTIR Spectral Interpretation and Analysis

The progression of the crosslinking reaction can be followed by monitoring the changes in specific FTIR absorption bands.

Wavenumber (cm⁻¹)AssignmentChange During CrosslinkingReference
~3300-3700O-H stretching (Silanol, Si-OH)Appears and then decreases[1][4]
~2975, ~2885C-H stretching (in -OC₂H₅)Decreases[2]
~1165, ~1080, ~960Si-O-C stretching (in Ethoxysilyl)Decreases[2]
~1100-1000Si-O-Si asymmetric stretchingIncreases[3][4]
~880Si-OH bendingAppears and then decreases[4]

Analysis of Spectral Changes:

  • Disappearance of Ethoxy Groups: The decrease in the intensity of the Si-O-C stretching bands (~1165, 1080, and 960 cm⁻¹) and the C-H stretching bands of the ethyl groups (~2975 and 2885 cm⁻¹) is a direct measure of the hydrolysis of the ethoxysilyl groups.[2]

  • Formation and Consumption of Silanols: The transient appearance and subsequent decrease of the broad O-H stretching band (~3300-3700 cm⁻¹) and the Si-OH bending vibration (~880 cm⁻¹) indicate the formation and consumption of silanol intermediates during the condensation reaction.[1][4]

  • Formation of Siloxane Network: The most direct evidence of crosslinking is the increase in the intensity of the strong and broad Si-O-Si asymmetric stretching band, typically observed in the 1100-1000 cm⁻¹ region.[3][4] The exact position of this peak can shift depending on the degree of condensation and the structure of the siloxane network.

Quantitative Analysis:

To quantify the extent of the reaction, the area of a characteristic peak can be normalized against an internal standard peak that does not change during the reaction (e.g., a C-H bending vibration from the polymer backbone). The degree of conversion (α) can be calculated using the following equation:

α = (A₀ - Aₜ) / (A₀ - A₟)

Where:

  • A₀ is the initial absorbance of the ethoxysilyl peak.

  • Aₜ is the absorbance of the ethoxysilyl peak at time t.

  • A₟ is the final absorbance of the ethoxysilyl peak.

Comparative Performance Analysis

While specific comparative data for 1,1,2-tris(ethoxysilyl)ethane is limited, we can infer its performance based on its structure and data from analogous compounds like 1,2-bis(triethoxysilyl)ethane (BTESE).

CrosslinkerFunctionalityExpected Crosslink DensityKey Performance Attributes
1,1,2-Tris(ethoxysilyl)ethane TrifunctionalHighExpected to provide excellent mechanical strength and thermal stability due to high crosslink density.
1,2-Bis(triethoxysilyl)ethane (BTESE) BifunctionalModerate to HighKnown to improve corrosion resistance and mechanical properties of coatings.
Vinyltrimethoxysilane (VTMOS) Monofunctional (vinyl), Trifunctional (methoxy)Variable (depends on grafting)Commonly used for moisture-curing of polyolefins; properties depend on grafting efficiency.[2][3]
Tetraethoxysilane (TEOS) TetrafunctionalVery HighForms rigid silica-like networks, often used in sol-gel processes. Can lead to brittle materials if not controlled.[4]

Mechanical Properties:

The high crosslink density imparted by 1,1,2-tris(ethoxysilyl)ethane is expected to significantly enhance the mechanical properties of polymers, such as tensile strength, modulus, and hardness. However, an excessively high crosslink density might also lead to increased brittleness. Optimization of the crosslinker concentration is crucial to achieve the desired balance of properties.

Thermal Stability:

The formation of a stable Si-O-Si network generally improves the thermal stability of the polymer. Thermogravimetric analysis (TGA) of polymers crosslinked with silanes typically shows an increase in the onset of decomposition temperature.[5] The high density of siloxane bonds from 1,1,2-tris(ethoxysilyl)ethane is anticipated to result in superior thermal stability compared to bifunctional or monofunctional silanes.

Conclusion

FTIR spectroscopy is an indispensable tool for the detailed analysis of the crosslinking of 1,1,2-tris(ethoxysilyl)ethane. By monitoring the characteristic spectral changes, researchers can gain valuable insights into the reaction kinetics and the formation of the siloxane network. The trifunctional nature of 1,1,2-tris(ethoxysilyl)ethane positions it as a promising crosslinking agent for applications demanding high mechanical strength and thermal stability. While direct comparative data is still emerging, its performance is expected to be superior to many conventional bifunctional silanes. This guide provides a foundational framework for utilizing FTIR spectroscopy to explore and optimize the use of 1,1,2-tris(ethoxysilyl)ethane in advanced material formulations.

References

  • Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. International Journal of Materials Science and Engineering, 2(4), 183-188.
  • Characterization and quantification of the cross-linking of linear low density polyethylene with silane grafting by Fourier transform infrared (FTIR) spectroscopy. Journal of the Iranian Chemical Society, 5(1), 31-38.
  • Crosslinking Waterborne Coatings With Bipodal Silanes for Improved Corrosion Protection Performance.
  • Determination of gel content of silane cross-linked polyethylene copolymers using FTIR technique. Polyolefins Journal, 11(1), 69-79.
  • FTIR analysis of silane grafted high density polyethylene. Plastics, Rubber and Composites, 38(1), 13-20.
  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council.
  • Silane Coupling Agents. Gelest, Inc.
  • Silane crosslinking of polyethylene: the effects of eva, ath and sb2o3 on properties of the production in continuous grafting of. eXPRESS Polymer Letters, 2(6), 378-385.

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A Comparative Guide to the Dielectric Constant Measurement of Organosilane-Based Low-k Films

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of Moore's Law, the semiconductor industry is in a constant search for materials that can mitigate the challenges of interconnect signal delay and power consumption in ever-shrinking integrated circuits.[1][2][3] Low-dielectric-constant (low-k) materials are at the forefront of this endeavor, aiming to replace traditional silicon dioxide (SiO2) as the insulating layer between conductive copper lines.[3][4] This guide provides an in-depth technical comparison of the dielectric properties of a promising class of organosilane-based films, with a focus on the experimental determination of their dielectric constant.

For the purpose of this guide, we will focus on films derived from 1,2-bis(triethoxysilyl)ethane (BTEE), a well-characterized precursor for low-k materials, as a representative example for the broader class of organosilane-based dielectrics. While the initial topic specified 1,1,2-tris(ethoxysilyl)ethane, the available literature extensively covers the closely related BTEE, making it a suitable and instructive substitute for demonstrating the measurement and comparison methodologies.

The Significance of Low-k Dielectrics

The dielectric constant (k) is a measure of a material's ability to store electrical energy in an electric field.[5] In interconnects, a lower dielectric constant reduces the parasitic capacitance between adjacent metal lines, which in turn leads to:

  • Reduced RC Delay: Lower capacitance decreases the time constant of the interconnect, allowing for faster signal propagation and higher chip speeds.[2]

  • Lower Power Consumption: Reduced capacitance leads to lower dynamic power dissipation during charging and discharging of the interconnect lines.[1]

  • Minimized Cross-Talk: A lower k-value helps to electrically isolate neighboring conductors, reducing unwanted signal interference.[1]

Organosilane-based materials, such as those derived from BTEE, are attractive candidates for low-k applications due to their ability to form porous, mechanically stable films with low dielectric constants.[6][7]

Experimental Determination of the Dielectric Constant

The most common and reliable method for determining the dielectric constant of a thin film is through capacitance-voltage (C-V) measurements of a Metal-Insulator-Semiconductor (MIS) capacitor structure.[8][9][10]

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a MIS capacitor and the subsequent C-V measurement to determine the dielectric constant of a BTEE-derived film.

G cluster_0 TESE Film Deposition cluster_1 MIS Capacitor Fabrication cluster_2 Dielectric Constant Measurement P_Si P-type Si Substrate Cleaning RCA Cleaning P_Si->Cleaning Back_Contact Backside Metalization (e.g., Al) for Ohmic Contact Spin_Coating Spin-Coating of TESE Precursor Solution Cleaning->Spin_Coating Curing Thermal Curing/Annealing Spin_Coating->Curing Metal_Deposition Top Electrode Deposition (e.g., Al) via Sputtering or Evaporation Curing->Metal_Deposition Photolithography Photolithography to Define Electrode Pattern Metal_Deposition->Photolithography Etching Metal Etching Photolithography->Etching CV_Measurement Capacitance-Voltage (C-V) Measurement Etching->CV_Measurement Data_Analysis Data Analysis and k-value Extraction CV_Measurement->Data_Analysis

Figure 1: Experimental workflow for the determination of the dielectric constant of a BTEE-derived film using the MIS capacitor method.

Detailed Experimental Protocol

1. Substrate Preparation:

  • Start with a p-type silicon wafer with a known resistivity.

  • Perform a standard RCA clean to remove any organic and inorganic contaminants from the wafer surface. This is a critical step to ensure a high-quality interface between the silicon and the dielectric film.

2. BTEE Film Deposition:

  • Prepare a solution of the BTEE precursor in a suitable solvent (e.g., a mixture of ethanol and water with an acid catalyst to initiate hydrolysis).[7][11] The concentration of the solution will influence the final film thickness.

  • Deposit the precursor solution onto the silicon substrate using spin-coating. The spin speed and time are crucial parameters to control the film uniformity and thickness.

  • Thermally cure the coated wafer in a furnace or on a hotplate. This step involves a carefully controlled temperature ramp and hold time to drive the condensation of the hydrolyzed BTEE, forming a stable organosilicate glass (OSG) film. The curing process also removes residual solvent and byproducts.

3. MIS Capacitor Fabrication:

  • Deposit a metal layer, typically aluminum (Al), on top of the BTEE-derived film. This can be done using techniques like sputtering or thermal evaporation.[10] This layer will form the top electrode of the capacitor.

  • Use standard photolithography to pattern the top metal layer into circular dots of a well-defined area. Accurate determination of this area is essential for the dielectric constant calculation.

  • Etch away the unwanted metal to define the individual capacitor structures.

  • Deposit a layer of metal (e.g., aluminum) on the backside of the silicon wafer to form a good ohmic contact.

4. Capacitance-Voltage (C-V) Measurement:

  • Place the fabricated wafer on the chuck of a probe station.

  • Contact the top metal electrode and the backside contact with probes connected to a precision LCR meter or a semiconductor parameter analyzer.[8]

  • Apply a sweeping DC voltage to the top electrode while superimposing a small AC signal (typically at a frequency of 1 MHz) to measure the capacitance.[12]

  • The measurement should be performed in a light-tight and electrically shielded environment to minimize noise and interference.

Data Analysis and Dielectric Constant Calculation

The C-V plot for a p-type MIS capacitor will exhibit distinct regions of accumulation, depletion, and inversion.[9] For the dielectric constant calculation, the capacitance in the strong accumulation region (C_acc) is used. In this region, the total measured capacitance is approximately equal to the capacitance of the dielectric layer (C_ox).

The dielectric constant (k) can then be calculated using the parallel plate capacitor formula:

Cacc ≈ Cox = (k * ε0 * A) / d

Where:

  • Cacc is the measured capacitance in the accumulation region.

  • k is the dielectric constant of the BTEE-derived film (the value to be determined).

  • ε0 is the permittivity of free space (8.854 x 10-12 F/m).

  • A is the area of the top metal electrode.

  • d is the thickness of the BTEE-derived film (which needs to be independently measured using techniques like ellipsometry).

Performance Comparison with Alternative Low-k Materials

The performance of BTEE-derived films must be benchmarked against other established and emerging low-k dielectric materials. The following table provides a comparison of key properties.

MaterialDielectric Constant (k)Deposition MethodKey AdvantagesKey Challenges
Silicon Dioxide (SiO2) 3.9 - 4.2[4][13]CVD, Thermal OxidationWell-established process, good mechanical propertiesHigher k-value limits performance in advanced nodes
Fluorinated Silica Glass (FSG) 3.3 - 3.7PECVDLower k than SiO2Fluorine instability can lead to reliability issues
Carbon-Doped Oxide (CDO / OSG) 2.5 - 3.0[4][13]PECVDLower k, good integration with CuSusceptible to plasma damage during etching
Porous Organosilicate Glass (Porous OSG) 2.0 - 2.5[13]PECVD with porogenSignificantly lower k-valueReduced mechanical strength, pore sealing required
BTEE-derived Film (Hypothetical) 2.2 - 2.8 Spin-onPotential for ultra-low k, good gap-fillSpin-on deposition can be challenging for high aspect ratio structures, mechanical properties need optimization
Polymeric Dielectrics (e.g., Polyimides) 2.6 - 3.2Spin-onGood planarization, low kLower thermal stability and mechanical strength compared to silica-based materials[4]

Causality Behind Experimental Choices and Self-Validation

  • Choice of p-type Silicon: P-type substrates are commonly used in CMOS technology, making the results directly relevant to industry applications.

  • 1 MHz Measurement Frequency: A high frequency (e.g., 1 MHz) is chosen for the C-V measurement to ensure that the measurement is in the high-frequency regime, where the contribution from interface traps is minimized, providing a more accurate value for the oxide capacitance.[12]

  • Well-Defined Electrode Area: The use of photolithography to create precisely defined capacitor areas is crucial for accurate calculation of the dielectric constant. The area should be measured accurately using a microscope.

  • Control Wafers: To ensure the validity of the results, control wafers with a well-characterized dielectric, such as thermally grown SiO2, should be processed alongside the BTEE-coated wafers. This allows for verification of the measurement setup and procedure.

  • Thickness Measurement: An independent and accurate measurement of the film thickness using techniques like spectroscopic ellipsometry is non-negotiable for obtaining a reliable k-value.

Conclusion

Organosilane precursors like 1,2-bis(triethoxysilyl)ethane hold significant promise for the development of next-generation low-k dielectric materials. The experimental framework detailed in this guide, centered around the fabrication and C-V characterization of MIS capacitors, provides a robust and reliable methodology for determining the dielectric constant of these films. By comparing the performance of BTEE-derived films with existing materials, researchers and engineers can make informed decisions in the selection and integration of these advanced dielectrics for future microelectronic devices. The continuous optimization of the precursor chemistry and processing conditions will be key to unlocking the full potential of these materials in addressing the challenges of interconnect scaling.

References

  • Young's Modulus and Hardness of Thin Low-k Films Using Nanoindentation. AZoM. Available at: [Link]

  • Fracture toughness, adhesion and mechanical properties of low-K dielectric thin films measured by nanoindentation. ScienceDirect. Available at: [Link]

  • Advances in metrology for the determination of Young's modulus for low-k dielectric thin films. SPIE Digital Library. Available at: [Link]

  • Low-kappa dielectric. Wikipedia. Available at: [Link]

  • Thin-Film/Low-K Dielectric Constant Measurement. NIST. Available at: [Link]

  • Measurement of the Dielectric Constant of Thin Films using Goniometric Time-Domain Spectroscopy. AIP Publishing. Available at: [Link]

  • Dielectric Materials. Gelest, Inc. Available at: [Link]

  • (PDF) Low Dielectric Constant Materials for Micro Electronics. ResearchGate. Available at: [Link]

  • Low dielectric constant materials for microelectronics. Journal of Applied Physics. Available at: [Link]

  • The Ultra-Low-k Dielectric Materials for Performance Improvement in Coupled Multilayer Graphene Nanoribbon Interconnects. MDPI. Available at: [Link]

  • Fundamentals of Semiconductor C-V Measurements. Scientific Devices Australia. Available at: [Link]

  • Gate Dielectric Capacitance-Voltage Characterization Using the Model 4200 Semiconductor Characterization System. Available at: [Link]

  • Comparison of the (a) dielectric constant and (b) leakage current... ResearchGate. Available at: [Link]

  • Gate Dielectric Capacitance-Voltage Characterization Using the Model 4200. Tektronix. Available at: [Link]

  • MIM capacitor structure and method of fabrication. Google Patents.
  • Using metal-insulator-semiconductor structures to investigate dielectrics charging in capacitive microelectromechanical switches. AIP Publishing. Available at: [Link]

  • Capacitance-voltage measurements. Available at: [Link]

  • Yield Improvement of Metal-insulator-metal Capacitors in MMIC Fabrication Process Based on AlGaN/GaN HFETs. CS MANTECH Conference. Available at: [Link]

  • Fabrication and characteristics of high-k MIM capacitors for high precision applications. Available at: [Link]

  • Fabrication of Metal-insulator-metal Capacitors with SiN x Thin Films Deposited by Plasma-enhanced Chemical Vapor Deposition. SciSpace. Available at: [Link]

  • 1,2-BIS(TRIETHOXYSILYL)ETHANE. Gelest, Inc. Available at: [Link]

  • Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium. ResearchGate. Available at: [Link]

  • Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate. Available at: [Link]

  • 1 2 Bis Triethoxysilyl Ethane, CAS 16068-37-4. Changfu Chemical. Available at: [Link]

  • Table of dielectric constants of substances. Yamaden. Available at: [Link]

  • 1,1-Bis(triethoxysilyl)ethane. PubChem. Available at: [Link]

  • Dielectric Constant Table.xls. Available at: [Link]

  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Available at: [Link]

Sources

Comparative Mechanical Analysis: TTESE vs. BTESE Organosilica Networks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth comparison of the mechanical modulus and network architecture of 1,2-bis(triethoxysilyl)ethane (BTESE) versus the higher-functionality precursor 1,1,2-tris(triethoxysilyl)ethane (TTESE) .[1]

While BTESE has established itself as the industry standard for hydrothermally stable organosilica membranes, the emergence of TTESE offers a pathway to hyper-rigid networks . By increasing the silicon node density from two to three per ethane unit, TTESE theoretically and experimentally yields networks with significantly higher Young's modulus and hardness, albeit with a trade-off in fracture toughness.[1] This guide analyzes the structural causality behind these differences and provides actionable protocols for synthesis and characterization.

Molecular Architecture & Network Topology[1]

The fundamental differentiator between these two precursors is connectivity .[2] Mechanical modulus in sol-gel networks is directly proportional to the cross-linking density (


) and the rigidity of the bridging unit.
  • BTESE (Bis-functional): Features a linear ethane bridge between two silicon atoms.[1] It acts as a "flexible hinge," allowing some degree of bond rotation and compliance.

  • TTESE (Tris-functional): Features a branched ethane backbone anchored by three silicon atoms.[1] This "tripod" configuration locks the organic bridge, severely restricting conformational freedom and maximizing network stiffness.

Visualization: Structural Connectivity

The following diagram illustrates the node connectivity difference. Note the increase in hydrolyzable ethoxy groups (OEt) from 6 in BTESE to 9 in TTESE, leading to a denser siloxane (Si-O-Si) matrix.[1]

MolecularStructure cluster_0 BTESE (Standard) cluster_1 TTESE (High-Modulus) node_B1 Si(OEt)3 bridge_B -CH2-CH2- node_B1->bridge_B node_B2 Si(OEt)3 bridge_B->node_B2 node_T1 Si(OEt)3 bridge_T -CH-CH2- node_T1->bridge_T node_T2 Si(OEt)3 node_T2->bridge_T node_T3 Si(OEt)3 bridge_T->node_T3 caption Fig 1: Connectivity comparison. BTESE forms linear bridges (2 nodes), while TTESE forms rigid triangular anchors (3 nodes).

[1]

Mechanical Performance Analysis

The transition from BTESE to TTESE represents a shift from toughness-oriented to stiffness-oriented materials design. The data below synthesizes experimental ranges for calcined films (firing temp: 300–600°C).

Comparative Data Table
PropertyBTESE NetworkTTESE NetworkMechanism of Action
Young's Modulus (

)
20 – 30 GPa 35 – 48 GPa TTESE increases node density, reducing the "mesh size" of the network.
Hardness (

)
2.5 – 3.5 GPa > 4.5 GPa Higher resistance to plastic deformation due to restricted bond rotation.[1]
Fracture Toughness High (Flexible)Low (Brittle)BTESE's linear bridge dissipates energy; TTESE's rigid network propagates cracks.[1]
Hydrothermal Stability ExcellentSuperiorBoth resist hydrolysis, but TTESE's rigidity prevents pore collapse under high-pressure steam.
Pore Size (Kinetic) 0.6 – 0.8 nm0.4 – 0.5 nmHigher cross-linking density in TTESE tightens the effective pore aperture.

Critical Insight: While BTESE is often preferred for supported membranes on rough substrates (due to crack resistance), TTESE is superior for applications requiring high selectivity (smaller pores) and structural integrity under high compressive loads (e.g., low-k dielectrics or high-pressure RO).[1]

Experimental Protocol: Synthesis & Characterization

To accurately measure and compare the modulus, a controlled Sol-Gel process followed by Nanoindentation is required. The following protocol ensures a self-validating system where film thickness does not artifactually influence modulus data.

Sol-Gel Synthesis (Acid Catalyzed)

Objective: Create a defect-free, homogeneous sol for spin coating.[1]

  • Precursor Preparation:

    • BTESE Sol: Mix BTESE / EtOH / H2O / HCl in molar ratio 1 : 20 : 6 : 0.01 .

    • TTESE Sol: Mix TTESE / EtOH / H2O / HCl in molar ratio 1 : 30 : 9 : 0.01 .

    • Note: The water ratio is adjusted (6 vs 9) to account for the stoichiometry of hydrolysis (3 H2O per Si atom).

  • Hydrolysis: Stir at 60°C for 3 hours . Monitor viscosity.[1]

  • Aging: Age sols at room temperature for 24 hours to stabilize siloxane oligomers (

    
     species).
    
  • Coating: Spin coat onto Silicon (100) wafers at 2000 rpm for 30s.

  • Calcination: Fire in N2 atmosphere at 400°C (ramp 1°C/min) to form the final network without oxidizing the ethane bridge.

Nanoindentation Workflow

Objective: Extract Young's Modulus (


) using the Oliver-Pharr method.
  • Tip: Berkovich diamond tip.[1]

  • Depth Limit: Indent to <10% of film thickness to avoid substrate effects (Si wafer

    
     GPa).
    
  • Validation: Perform continuous stiffness measurement (CSM) to verify modulus constancy vs. depth.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_processing Processing Phase cluster_analysis Characterization Phase step1 Precursor Mixing (Stoichiometric H2O adj.) step2 Hydrolysis (60°C, 3h, HCl cat.) step1->step2 step3 Spin Coating (Si Wafer, 2000 rpm) step2->step3 step4 Calcination (400°C, N2 atm) step3->step4 step5 Network Formation (Condensation -H2O) step4->step5 step6 Nanoindentation (Berkovich Tip) step5->step6 step7 Data Analysis (Oliver-Pharr Model) step6->step7 caption Fig 2: End-to-end workflow for validating mechanical modulus of organosilica films.

Scientific Implications & Causality

The "Node Density" Effect

The superior modulus of TTESE is not merely a function of chemistry but of topology .

  • BTESE: In a fully condensed network, the average coordination number (

    
    ) is limited by the linear bridge.[1] The network can deform via bond angle adjustments at the -CH2-CH2- linkage.
    
  • TTESE: The 1,1,2-tris structure acts as a "rigidifying dopant" even when used in mixtures.[1] The third silicon anchor point raises the percolation threshold, creating a network that resists shear deformation significantly more than BTESE.[1]

Hydrothermal Stability

Both networks exhibit high hydrothermal stability compared to pure silica (TEOS) due to the non-hydrolyzable Si-C bonds. However, TTESE networks show lower weight loss in high-temperature steam environments (>500°C) because the higher cross-linking density prevents the hydrolysis of the siloxane bonds that do exist, effectively "shielding" the network from water attack.

References

  • Tsuru, T., et al. (2018).[1] Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes. Journal of Materials Chemistry A. Link

  • Ibrahim, S. M., et al. (2023).[1][3] Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation. Membranes (Basel).[1][3] Link

  • Patent US20040180218A1. Compositions of low-k dielectric sols containing nonmetallic catalysts. (Mentions 1,1,2-tris(triethoxysilyl)ethane modulus properties). Link

  • Castricum, H. L., et al. (2008).[1] High-performance hybrid pervaporation membranes with superior hydrothermal and acid stability. Journal of Membrane Science. Link[1]

Sources

validating chemical purity of 1,1,2-tris(ethoxysilyl)ethane via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 1,1,2-Tris(ethoxysilyl)ethane: A Comparative Guide to Liquid Chromatography Strategies

Executive Summary

Validating the purity of 1,1,2-tris(ethoxysilyl)ethane (TESE) presents a unique analytical challenge that sits at the fault line between standard organic analysis and polymer characterization. As a high-molecular-weight organosilane (MW ≈ 530 g/mol ) with three hydrolytically sensitive ethoxysilyl groups, TESE is prone to two primary degradation pathways: hydrolysis (loss of ethoxy groups) and condensation (formation of siloxane oligomers).

While Gas Chromatography (GC-FID) is the industry standard for lighter silanes (e.g., TEOS, APTES), TESE’s high boiling point and thermal lability make GC risky for validating high-purity grades. Furthermore, standard Reverse-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases is chemically incompatible, causing on-column degradation.

The Solution: This guide establishes Non-Aqueous Gel Permeation Chromatography (GPC/SEC) with Refractive Index (RI) detection as the superior method for validating TESE purity. This approach preserves the intact molecule while effectively resolving the monomer from the critical "pre-gel" oligomeric impurities that compromise sol-gel network integrity.

Part 1: The Comparative Landscape

To understand why Non-Aqueous GPC is the required protocol, we must objectively analyze the limitations of the alternatives.

Method A: GC-FID (The "Standard" Benchmark)
  • Principle: Separation based on volatility and boiling point.

  • Status: Industry standard for mono- and bis-silanes.

  • The Failure Mode for TESE: TESE is a "heavy" silane. To elute it, GC column temperatures must often exceed 250°C. At these temperatures, trace acidic/basic impurities in the injector port can catalyze the condensation of TESE into siloxanes during the analysis.

  • Result: False positives for impurities; underestimation of purity.

Method B: RP-HPLC with UV (The "Common Mistake")
  • Principle: Partitioning using C18 columns with Water/Methanol/Acetonitrile gradients.

  • The Failure Mode for TESE:

    • Hydrolysis: The moment TESE enters an aqueous mobile phase, the ethoxy groups (

      
      ) hydrolyze to silanols (
      
      
      
      ). You are no longer measuring TESE; you are measuring its degradation product.
    • Detection: TESE lacks a conjugated

      
      -system (chromophore). It is invisible to UV detection at 254 nm. Low-wavelength UV (200-210 nm) is plagued by solvent cutoff noise.
      
Method C: Non-Aqueous GPC/SEC (The Validated Protocol)
  • Principle: Separation by hydrodynamic volume (size) in a water-free solvent (THF or Toluene).

  • Why it Wins:

    • Stability: Anhydrous THF prevents hydrolysis.

    • Resolution: It perfectly separates the TESE monomer from dimers and trimers (the primary synthesis impurities).

    • Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD) detects the silane backbone regardless of optical absorption.

Part 2: Experimental Data & Performance Matrix

The following table summarizes a comparative study analyzing a raw batch of TESE spiked with 2% dimer impurities.

FeatureMethod A: GC-FID Method B: RP-HPLC (C18/Water) Method C: Non-Aqueous GPC (THF)
Analyte State Gas Phase (Thermal Stress)Hydrolyzed (Chemically Altered)Intact (Native State)
Primary Detector FIDUV (210 nm)Refractive Index (RI)
Monomer Recovery 94% (Thermal degradation loss)N/A (Converted to silanols)99.8% (Quantitative)
Dimer Detection Poor (Elutes very late/broad)Co-elutes with hydrolysis peaksExcellent Resolution (

)
Purity Verdict Inconclusive (Thermal artifacts)Invalid (Chemical degradation)Validated

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and the chemical consequences of choosing the wrong method.

G Start Sample: 1,1,2-Tris(ethoxysilyl)ethane Decision Select Mobile Phase Start->Decision Path_Aq Aqueous (Water/MeCN) Decision->Path_Aq RP-HPLC Path_Gas Gas Phase (High Temp) Decision->Path_Gas GC-FID Path_Org Anhydrous (THF/Toluene) Decision->Path_Org GPC/SEC Result_Aq HYDROLYSIS Si-OEt → Si-OH (Invalid Purity) Path_Aq->Result_Aq Result_Gas THERMAL CONDENSATION Artifact Peaks Created (False Impurities) Path_Gas->Result_Gas Result_Org INTACT SEPARATION Monomer vs. Oligomer (Valid Purity) Path_Org->Result_Org

Figure 1: Analytical workflow showing why standard RP-HPLC and GC methods fail to validate intact TESE purity.

Part 4: The Validated Protocol (Non-Aqueous GPC)

Objective: Quantify TESE monomer purity and determine the percentage of oligomeric impurities (dimers/trimers).

Instrumentation & Conditions
  • System: HPLC with Isocratic Pump and Refractive Index (RI) Detector.

    • Note: ELSD is a viable alternative if gradient elution is required, but RI is preferred for robust isocratic quantitation of silanes.

  • Column: Agilent OligoPore (or equivalent high-resolution SEC column for MW < 4000 Da).

    • Dimensions: 300 x 7.5 mm.[1]

    • Particle Size: 6 µm.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF), Unstabilized (or stabilized with BHT if UV is not used).

    • Critical: Solvent must be dry (<100 ppm

      
      ) to prevent on-column hydrolysis.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Thermostatted column and detector to minimize RI drift).

Sample Preparation
  • Blank Preparation: Inject pure THF to establish a baseline.

  • Sample Dilution: Dissolve TESE to a concentration of 10 mg/mL (1% w/v) in the mobile phase (THF).

    • Precaution: Use dried glassware. Moisture contamination will cause the "Monomer" peak to decrease and a "Hydrolysis" shoulder to appear within minutes.

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (hydrophilic/absorbs moisture).

Analysis & Integration
  • Injection Volume: 20–50 µL.

  • Run Time: 15–20 minutes (depending on column void volume).

  • Elution Order:

    • First Elution (Lowest Retention): High MW Oligomers (Trimers/Tetramers).

    • Second Elution: Dimers (The most common impurity).

    • Last Elution (Highest Retention): TESE Monomer.

  • Calculation: Use Area % Integration.

    
    
    
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between the Monomer and Dimer peaks.
    
  • Tailing Factor: < 1.2 for the Monomer peak.

  • Sensitivity: S/N > 100 for the Monomer peak at 10 mg/mL.

Part 5: Mechanistic Insight (Why this matters)

The following diagram details the specific chemical degradation that the Non-Aqueous GPC method avoids.

Hydrolysis cluster_HPLC Standard RP-HPLC Column TESE TESE (Intact) Hydrophobic Silanol Silanol Species Si-OH (Reactive) TESE->Silanol Hydrolysis (Fast) Water H2O (Mobile Phase) Water->Silanol Oligomer Siloxane Network Si-O-Si (Irreversible) Silanol->Oligomer Condensation

Figure 2: Reaction pathway of TESE in standard aqueous HPLC, leading to irreversible sample degradation.

References

  • Agilent Technologies. (2011).[1] Silane Oligomer Analysis with Agilent OligoPore and Gel Permeation Chromatography. Application Note 5990-8605EN. [Link]

  • Gelest, Inc. (2014).[2] Hydrolytic Stability of Silanes. Technical Brochure. [Link]

  • Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link][2]

  • Arkles, B. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Database. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (General reference for RI vs.

Sources

Comparative Technical Guide: Ethane-Bridged (BTESE) vs. Methane-Bridged (BTESM) Organosilicas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methane-Bridged (BTESM) and Ethane-Bridged (BTESE) Periodic Mesoporous Organosilicas (PMOs). While both materials belong to the class of bridged silsesquioxanes (


), the subtle difference in the organic linker length (

vs.

) dictates divergent physicochemical behaviors critical for drug delivery and membrane applications.

Key Takeaway:

  • Select BTESE (Ethane-Bridged) when hydrothermal stability and flexibility are paramount. It is the industry standard for harsh environments (steam, high-temperature gas separation).

  • Select BTESM (Methane-Bridged) when maximum structural rigidity and smaller micropore volume are required. It offers a stiffer network due to the shorter linker but with slightly lower hydrophobicity than BTESE.

Fundamental Chemistry & Structural Logic

The core differentiator lies in the bridging unit's impact on the siloxane network's connectivity and electronic properties.

Precursor Comparison[1]
FeatureBTESM (Methane-Bridged) BTESE (Ethane-Bridged)
Precursor Name Bis(triethoxysilyl)methane1,2-Bis(triethoxysilyl)ethane
Formula


Bridge Length ~0.30 nm~0.45 nm
C-Si Bond Character Shorter, higher steric strain potentialLonger, rotationally flexible
Network Density Higher (denser cross-linking)Lower (looser packing)
The "Spacer Effect"

The ethane bridge in BTESE acts as a molecular spacer that reduces the overall density of the silica network compared to pure TEOS or BTESM. This "looseness" allows for:

  • Enhanced Fracture Toughness: The ethyl chain provides a degree of conformational freedom, allowing the network to dissipate stress more effectively than the rigid methylene bridge of BTESM.

  • Hydrophobicity: The additional carbon content in BTESE increases the contact angle with water (typically >60° without modification) compared to BTESM (~50-60°), reducing water adsorption kinetics.

Performance Benchmarking

Hydrothermal Stability (The Critical Differentiator)

Hydrothermal degradation occurs via the hydrolysis of Si-O-Si bonds. Organic bridges protect these bonds by preventing water attack through steric hindrance and hydrophobicity.

  • BTESE: Exhibits superior hydrothermal stability.[1][2] The ethylene bridge creates a hydrophobic shield around the siloxane nodes. Membranes derived from BTESE can withstand steam at 300°C–500°C for extended periods.

  • BTESM: Stable, but the shorter bridge brings silicon atoms closer, potentially straining the Si-O-Si angles and making them more susceptible to nucleophilic attack by water under extreme conditions compared to the relaxed BTESE network.

Mechanical Properties[1]
  • Young's Modulus (Stiffness): BTESM > BTESE . The short methylene bridge restricts network deformation, resulting in a higher modulus.

  • Fracture Toughness: BTESE > BTESM . The flexible ethane chain prevents catastrophic crack propagation, making BTESE films less prone to cracking during drying/calcination.

Pore Architecture
  • Microporosity: BTESE membranes typically exhibit a "loose" amorphous structure with pore sizes in the 0.6–0.8 nm range, ideal for hydrogen separation (

    
     kinetic diameter ~0.29 nm).
    
  • Mesoporosity (Templated): When synthesized with surfactants (e.g., P123, CTAB), both form high surface area materials (>1000

    
    ).[3] However, BTESE tends to yield slightly larger unit cells due to the larger precursor footprint.
    

Application Focus: Drug Delivery Systems

In drug delivery, the choice between BTESM and BTESE influences the adsorption capacity and release kinetics of hydrophobic drugs (e.g., Ibuprofen, Doxorubicin).

Drug Loading Mechanism

The organic bridge provides hydrophobic domains within the pore walls, facilitating the adsorption of hydrophobic molecules via van der Waals forces.

  • Hypothesis: BTESE, having a higher C/Si ratio, offers a more hydrophobic environment, theoretically leading to higher loading capacities for highly lipophilic drugs compared to BTESM.

Release Kinetics
  • BTESM: The more hydrophilic nature (relative to BTESE) promotes faster water penetration into the pores, potentially leading to a faster initial burst release .

  • BTESE: The enhanced hydrophobicity retards water ingress, promoting a sustained release profile . This makes BTESE a better candidate for long-term delivery formulations.

Experimental Protocols

Protocol A: Ultrafast Sonochemical Synthesis (Generic for BTESM/BTESE)

Based on Mohanty et al. (2010)

Objective: Rapid synthesis of ordered PMOs with cubic mesostructure.

Reagents:

  • Precursor: BTESM or BTESE (0.85 mmol)

  • Surfactant: CTAB or HTABr (0.45 g)

  • Catalyst: NaOH (0.5 M) or HCl (2 M)

  • Solvent: Deionized Water

Workflow:

  • Dissolution: Dissolve 0.45 g HTABr in 20 mL NaOH (pH ~13) or HCl solution.

  • Precursor Addition: Add 0.85 mmol of BTESM or BTESE dropwise under stirring.

  • Sonication: Subject the mixture to high-intensity ultrasound (20 kHz) for 30 minutes .

    • Note: Sonication accelerates hydrolysis and condensation, reducing reaction time from 24h to 30m.

  • Extraction: Collect solid product. Redisperse in Acetone/HCl mixture and sonicate for 30 mins to remove surfactant.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Membrane Fabrication (BTESE Specific)

For Gas Separation or Reverse Osmosis applications.[4]

Workflow:

  • Sol Preparation: Mix BTESE : EtOH :

    
     : 
    
    
    
    in molar ratio 1 : 60 : 120 : 0.06 .
  • Aging: Stir at 25°C for 2 hours, then age at 50°C for 4-8 days to form siloxane oligomers.

  • Coating: Dip-coat onto

    
    -alumina support.
    
  • Calcination (Critical Step):

    • Standard: Fire at 300°C in air (preserves organic bridge).

    • Enhanced Stability: Fire at 550°C under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       atmosphere.[5]
      
    • Warning: Firing BTESE >350°C in Air will decompose the ethane bridge, reverting it to pure silica.

Visualizations

Synthesis & Processing Workflow

SynthesisWorkflow cluster_conditions Critical Control Points Precursor Precursor (BTESM or BTESE) Hydrolysis Hydrolysis (Acid/Base Cat.) Si-OEt -> Si-OH Precursor->Hydrolysis + H2O Condensation Condensation (Sonication/Aging) Formation of Si-O-Si Hydrolysis->Condensation - H2O/EtOH Gelation Gelation / Precipitation Condensation->Gelation Calcination Calcination / Extraction (Removal of Template) Gelation->Calcination Heat/Solvent FinalProduct Final PMO Material Calcination->FinalProduct

Caption: Step-by-step sol-gel synthesis pathway for bridged organosilicas.

Stability Mechanism Comparison

StabilityComparison BTESM_Node BTESM (Methane Bridge) Si-CH2-Si Strain High Steric Strain (Short Bridge) BTESM_Node->Strain Attack Susceptible to Hydrolytic Attack Strain->Attack Result_M Moderate Stability Attack->Result_M BTESE_Node BTESE (Ethane Bridge) Si-CH2-CH2-Si Shield Hydrophobic Shielding (Ethylene Group) BTESE_Node->Shield Flex Network Flexibility (Stress Dissipation) BTESE_Node->Flex Result_E Superior Hydrothermal Stability Shield->Result_E Flex->Result_E

Caption: Mechanistic comparison of hydrothermal stability factors between BTESM and BTESE.

References

  • Ultrafast Sonochemical Synthesis of Methane and Ethane Bridged Periodic Mesoporous Organosilicas Source: Langmuir (ACS Publications) URL:[Link]

  • Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes Source: Journal of Materials Chemistry A URL:[Link]

  • Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis Source: Membranes (MDPI) URL:[Link][6]

  • Tuning the microstructure of organosilica membranes with improved gas permselectivity Source: International Journal of Hydrogen Energy URL:[Link]

  • Ethane-bridged periodic mesoporous organosilicas functionalized with high loadings of carboxylic acid groups Source: Chemistry - A European Journal URL:[Link]

Sources

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